molecular formula C12H17NO3 B5770786 2-methoxy-5-(4-morpholinylmethyl)phenol

2-methoxy-5-(4-morpholinylmethyl)phenol

Cat. No.: B5770786
M. Wt: 223.27 g/mol
InChI Key: TVZOHZJSVOFGHJ-UHFFFAOYSA-N
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Description

2-methoxy-5-(4-morpholinylmethyl)phenol is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methoxy-5-(4-morpholinylmethyl)phenol is 223.12084340 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methoxy-5-(4-morpholinylmethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-5-(4-morpholinylmethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-5-(morpholin-4-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-15-12-3-2-10(8-11(12)14)9-13-4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZOHZJSVOFGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-methoxy-5-(4-morpholinylmethyl)phenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methoxy-5-(4-morpholinylmethyl)phenol: Synthesis, Physicochemical Profiling, and Applications in Drug Design

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for developing efficacious and safe therapeutics. 2-Methoxy-5-(4-morpholinylmethyl)phenol is a highly versatile intermediate that seamlessly bridges a reactive guaiacol (isovanillic) core with a solubilizing morpholine moiety. This whitepaper provides an authoritative analysis of its structural properties, its critical role in mitigating cardiotoxic liabilities during drug design, and a field-proven, self-validating protocol for its synthesis.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The molecule consists of a phenol group at C1, a methoxy group at C2, and a 4-morpholinylmethyl group at C5.

Table 1: Quantitative Physicochemical Data

PropertyValueClinical / Synthetic Relevance
IUPAC Name 2-methoxy-5-(morpholin-4-ylmethyl)phenolStandardized nomenclature for regulatory filing.
CAS Number 415930-53-9Primary identifier for procurement and safety data.
Molecular Formula C12H17NO3Determines exact mass for high-resolution MS.
Molecular Weight 223.27 g/mol Highly atom-efficient for fragment-based design.
Morpholine pKa ~8.49[1]Ensures protonation at physiological pH (7.4).
Hydrogen Bond Donors 1 (Phenol -OH)Critical for targeted kinase hinge-binding or coupling.
Hydrogen Bond Acceptors 4 (N, O atoms)Enhances aqueous solubility and target interaction.

Pharmacophore Rationalization & Drug Design

The architecture of 2-methoxy-5-(4-morpholinylmethyl)phenol is not coincidental; it is engineered to solve specific pharmacokinetic and toxicological challenges in drug development.

Mitigating hERG Cardiotoxicity

A pervasive challenge in developing targeted therapies (such as kinase inhibitors) is the off-target blockade of the hERG (human ether-à-go-go-related gene) potassium channel, which can lead to fatal QT prolongation[2]. This toxicity is frequently driven by highly basic, lipophilic amines (e.g., piperidine, pKa ~10–11).

By utilizing a morpholine ring instead of a piperidine, the electronegative oxygen atom exerts an inductive electron-withdrawing effect across the ring, effectively lowering the nitrogen's basicity to a pKa of ~8.49[1]. Causality: This precise reduction in basicity significantly diminishes the molecule's affinity for the hERG channel's internal binding cavity, mitigating cardiotoxic risk while maintaining enough basicity to remain protonated and soluble in the physiological environment[2].

The Isovanillic Core as a Coupling Handle

The 2-methoxyphenol motif provides an ideal nucleophilic handle. The phenol (-OH) can be selectively deprotonated and subjected to etherification (via Mitsunobu conditions or direct alkylation) to fuse the solubilizing morpholine tail onto larger, insoluble active pharmaceutical ingredient (API) scaffolds, such as quinazoline or quinoline cores[3].

Pharmacophore Molecule 2-methoxy-5-(4-morpholinylmethyl)phenol Phenol Phenol (-OH) Nucleophilic Handle Molecule->Phenol Methoxy Methoxy (-OCH3) Conformational Lock Molecule->Methoxy Morpholine Morpholine Ring Solubilizing Motif Molecule->Morpholine API Integration into API (e.g., Kinase Inhibitors) Phenol->API Etherification (Mitsunobu/Alkylation) hERG Mitigated hERG Toxicity (pKa ~8.49) Morpholine->hERG Inductive Electron Withdrawal

Fig 1. Pharmacophore deconstruction and its role in rational drug design and safety profiling.

Self-Validating Synthetic Workflow

The most robust route to synthesize this compound is the reductive amination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with morpholine. To ensure high yield and prevent the formation of inseparable byproducts, the protocol must be executed as a self-validating system .

Workflow Isovanillin Isovanillin (Aldehyde Core) Iminium Iminium Ion (Transient Intermediate) Isovanillin->Iminium AcOH Catalyst Dehydration Morpholine Morpholine (Secondary Amine) Morpholine->Iminium Nucleophilic Addition Product 2-methoxy-5-(4-morpholinylmethyl)phenol (Target Compound) Iminium->Product STAB Reduction (Selective Hydride Transfer)

Fig 2. Synthetic workflow for the reductive amination of isovanillin with morpholine.

Step-by-Step Methodology
  • Step 1: Iminium Formation. Dissolve 1.0 equivalent of isovanillin in anhydrous 1,2-dichloroethane (DCE). Add 1.2 equivalents of morpholine, followed by 0.1 equivalents of glacial acetic acid.

    • Causality: The weak acid catalyzes the dehydration of the initial hemiaminal intermediate, driving the equilibrium toward the reactive iminium ion.

  • Step 2: In-Process Validation (Critical). Stir the mixture at room temperature for 2 hours. Do not proceed until an LC-MS or TLC aliquot confirms >95% consumption of the starting aldehyde.

    • Causality: Premature addition of the reducing agent will irreversibly reduce unreacted isovanillin into isovanillyl alcohol. This byproduct shares nearly identical polarity with the target product, making downstream chromatographic purification exceptionally difficult.

  • Step 3: Selective Reduction. Once iminium formation is validated, add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) portion-wise at 0 °C.

    • Causality: STAB is specifically chosen over Sodium Borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, rendering STAB mild enough to selectively reduce the iminium ion without attacking any residual aldehyde.

  • Step 4: Quench and Phase Separation. Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The mild base neutralizes the acetic acid and decomposes excess STAB, ensuring the morpholine nitrogen is deprotonated (free base form), which drives the target compound entirely into the organic DCE phase for easy extraction.

Analytical Characterization & Quality Control

To verify the structural integrity and purity of the synthesized batch prior to downstream API coupling, the following analytical signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz): The diagnostic signature is the singlet for the benzylic methylene protons (-CH₂-N) appearing at ~3.45 ppm . The morpholine ring protons present as two distinct multiplets: ~3.7 ppm for the oxygen-adjacent protons (-CH₂-O-CH₂-) and ~2.4 ppm for the nitrogen-adjacent protons (-CH₂-N-CH₂-). The methoxy group appears as a sharp, integrated singlet near 3.85 ppm .

  • LC-MS (ESI+): A dominant molecular ion peak at m/z 224.1 [M+H]⁺ confirms the exact mass.

  • Purity Assessment: HPLC analysis at 254 nm should demonstrate >98% purity, specifically checking for the absence of the isovanillyl alcohol byproduct (which typically elutes slightly earlier than the target compound on a C18 reverse-phase column).

References

  • 2-methoxy-phenol - Sigma-Aldrich. Sigma-Aldrich.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. Arkat USA.
  • Morpholine | C4H9NO | CID 8083 - PubChem. National Institutes of Health (NIH).
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.

Sources

Physicochemical Profiling of Morpholine-Substituted Phenols: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical characteristics of morpholine-substituted phenols Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Morpholine-substituted phenols represent a privileged scaffold in medicinal chemistry, merging the redox-active properties of the phenolic moiety with the favorable pharmacokinetic profile of the morpholine ring. This structural hybridization is frequently employed to modulate lipophilicity, enhance blood-brain barrier (BBB) permeability, and introduce multifunctional antioxidant capabilities.[1] This guide provides a rigorous analysis of the physicochemical behaviors of these compounds, focusing on ionization constants (pKa), lipophilicity (LogP/D), and redox mechanisms, accompanied by validated experimental protocols.

Structural Architecture & Electronic Effects

The core structure typically involves a phenolic ring substituted with a morpholine group, often linked via a methylene bridge (Mannich base).[1] The physicochemical uniqueness of this scaffold arises from the electronic interplay between the phenolic hydroxyl group and the morpholine nitrogen.

Intramolecular Hydrogen Bonding (IMHB)

In ortho-morpholinomethyl phenols, a critical intramolecular hydrogen bond forms between the phenolic hydrogen and the morpholine nitrogen. This interaction creates a pseudo-six-membered ring, which significantly influences:

  • Acidity: The IMHB stabilizes the neutral form, making the phenolic proton harder to remove (increasing pKa of the OH).

  • Lipophilicity: By "masking" the polar hydroxyl and amine groups, the IMHB increases the effective lipophilicity (LogP), facilitating membrane permeation.

  • Conformational Rigidity: The bond locks the morpholine ring in a specific orientation relative to the phenol, reducing entropic penalties during receptor binding.

Structural Dynamics Visualization

The following diagram illustrates the structural relationship and the critical IMHB interaction.

MorpholinePhenolStructure cluster_effects Physicochemical Consequences Phenol Phenolic Ring (Lipophilic/Redox Core) Linker Methylene Bridge (Mannich Linkage) Phenol->Linker C-C Bond IMHB Intramolecular H-Bond (OH ··· N Interaction) Phenol->IMHB Donor (OH) Morpholine Morpholine Ring (Solubilizing/Basic) Linker->Morpholine C-N Bond Morpholine->IMHB Acceptor (N) Effect1 Increased LogP (Masked Polarity) IMHB->Effect1 Effect2 Altered pKa (Stabilized Neutral Form) IMHB->Effect2

Caption: Structural architecture of ortho-morpholinomethyl phenols highlighting the Intramolecular Hydrogen Bond (IMHB) and its physicochemical consequences.

Key Physicochemical Parameters

Ionization Constants (pKa)

Understanding the acid-base equilibria is paramount.[1][2] These molecules are amphoteric:

  • Morpholine Nitrogen: Typically basic (pKa ~ 7.0 – 8.5 in these derivatives).[1] Protonation yields a cation.[1]

  • Phenolic Oxygen: Weakly acidic (pKa ~ 9.5 – 10.5).[1] Deprotonation yields a phenolate anion.[1]

Zwitterionic Potential: In specific pH ranges (typically pH 8-10), the molecule may exist in a zwitterionic state (phenolate anion + ammonium cation), although the IMHB often suppresses this by stabilizing the neutral form.

Lipophilicity (LogP vs. LogD)

Morpholine is often termed a "privileged" solubilizer.[1] It lowers LogP compared to piperidine or cyclohexane analogs due to the ether oxygen, yet maintains sufficient lipophilicity for CNS penetration.[1]

  • LogP (Intrinsic): Measures the partition of the neutral species.

  • LogD (Distribution Coefficient): pH-dependent.[1] At physiological pH (7.4), the morpholine nitrogen is partially protonated, lowering the effective lipophilicity (LogD < LogP).[1]

Redox Potential & Antioxidant Activity

The phenolic moiety acts as a radical scavenger via two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenol donates H[1]• to a free radical. The morpholine group can electronically stabilize the resulting phenoxy radical via inductive effects.

  • Single Electron Transfer (SET): The molecule donates an electron, followed by proton loss.[1]

Comparative Data Summary
ParameterTypical RangeStructural InfluenceRelevance to Drug Design
pKa (Base) 7.0 – 8.5Decreased by electron-withdrawing substituents on phenol.Determines solubility in stomach vs. intestine.[1]
pKa (Acid) 9.5 – 10.5Increased by IMHB; Decreased by electron-withdrawing groups.[1]Affects protein binding and membrane transport.[1]
LogP 1.5 – 3.5Modulated by alkyl chain length on the phenol ring.[1]Optimal range for BBB penetration (1.5 - 2.5).[1]
Solubility 0.1 – 5 mg/mLEnhanced by morpholine ether oxygen and protonation.[1]Improves bioavailability compared to pure lipophiles.[1]

Experimental Methodologies

To ensure data integrity, the following self-validating protocols are recommended.

Protocol 1: Potentiometric Determination of pKa

Rationale: Potentiometry is the gold standard for ionizable groups in the pH 2–12 range.

  • Preparation: Dissolve 5 mg of compound in 20 mL of degassed water/methanol (if solubility is low, use <50% MeOH and extrapolate to 0% organic solvent via Yasuda-Shedlovsky extrapolation).

  • Titration: Titrate with 0.1 M standardized HCl (to protonate N) and then back-titrate with 0.1 M standardized NaOH (to deprotonate OH) under nitrogen atmosphere at 25°C.

  • Validation: Use a standard like codeine (tertiary amine) or p-cresol (phenol) as a control.[1]

  • Calculation: Analyze the Bjerrum plot (

    
     vs pH) to determine pKa values.
    
Protocol 2: Lipophilicity (Shake-Flask Method)

Rationale: Direct measurement is superior to in-silico prediction for zwitterionic or H-bonded systems.[1]

  • Phases: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve compound in the aqueous phase. Add octanol.[1] Shake for 4 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using UV-Vis spectrophotometry (using the unique

    
     of the phenol).[1]
    
  • Self-Check: Mass balance must be >95% (Sum of amount in both phases = Initial amount).

Protocol 3: Antioxidant Capacity (DPPH Assay)

Rationale: Assesses the HAT mechanism efficacy.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

  • Reaction: Mix 1 mL of compound solution (10-100 µM) with 1 mL DPPH solution. Incubate in dark for 30 min.

  • Measurement: Read Absorbance at 517 nm.

  • Control: Ascorbic acid or Trolox as positive control.

  • Calculation: % Inhibition =

    
    .[1]
    
Experimental Workflow Diagram

ExperimentalWorkflow cluster_profiling Physicochemical Profiling Synthesis Synthesis (Mannich Reaction) Purification Purification (Recrystallization/Column) Synthesis->Purification Characterization Structural Confirmation (NMR, IR, MS) Purification->Characterization pKa pKa Determination (Potentiometry) Characterization->pKa LogP Lipophilicity (Shake-Flask) Characterization->LogP Redox Redox/Antioxidant (DPPH/Cyclic Voltammetry) Characterization->Redox DataAnalysis Data Integration (SAR Analysis) pKa->DataAnalysis LogP->DataAnalysis Redox->DataAnalysis

Caption: Integrated workflow for the synthesis, characterization, and physicochemical profiling of morpholine-substituted phenols.

Applications in Drug Discovery[3][4][5][6]

CNS Targeting

The morpholine ring is a critical tool for optimizing CNS drugs.[1][3] The ether oxygen reduces the basicity of the nitrogen (compared to piperidine), preventing it from being fully protonated at physiological pH. This increases the fraction of the neutral species capable of crossing the BBB via passive diffusion.

  • Example: Morpholine-substituted phenols are investigated as cholinesterase inhibitors for Alzheimer's disease, where the phenol provides antioxidant neuroprotection and the morpholine ensures brain delivery.

Metabolic Stability

The morpholine ring is generally metabolically stable, though it can undergo oxidative ring opening.[1] However, substitution on the phenol ring (e.g., steric hindrance near the OH) can retard glucuronidation, prolonging the half-life of the drug.

References

  • Medicinal Chemistry of 2,2,4-substituted Morpholines. Source: PubMed (NIH) URL:[1][Link] (Search Term: "Medicinal chemistry of 2,2,4-substituted morpholines")

  • Antihyperlipidemic Morpholine Derivatives with Antioxidant Activity. Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: Journal of Medicinal Chemistry (ACS) URL:[Link][1]

  • Absolute pKa Determinations for Substituted Phenols. Source: Journal of the American Chemical Society URL:[Link][1]

Sources

A Technical Guide to Vanillin-Morpholine Mannich Bases: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Natural Scaffolds and Privileged Structures

In the landscape of modern drug discovery, the strategic combination of readily available natural products with synthetically versatile pharmacophores represents a highly efficient pathway to novel bioactive molecules. Vanillin, a primary component of vanilla bean extract, stands out as an exemplary natural scaffold. Its aromatic ring is adorned with aldehyde, hydroxyl, and ether functional groups, offering multiple points for chemical modification.[1] This inherent functionality makes it a valuable precursor in the synthesis of a wide array of derivatives with significant therapeutic potential, including anticancer, antioxidant, and antimicrobial agents.[1][2]

Juxtaposed with this natural starting material is the morpholine moiety, a heterocyclic secondary amine that is considered a "privileged structure" in medicinal chemistry.[3][4] Its inclusion in drug candidates often imparts favorable physicochemical properties such as improved water solubility and metabolic stability, and it is a common feature in compounds with antimicrobial and anti-inflammatory activities.[3][4][5]

The Mannich reaction provides the chemical nexus to unite these two valuable building blocks. As a cornerstone of organic synthesis, this three-component condensation reaction facilitates the aminoalkylation of an acidic proton located on a substrate, using formaldehyde and a secondary amine like morpholine.[6][7] The resulting β-amino-carbonyl compounds, or "Mannich bases," are a well-established class of pharmacologically active molecules, recognized for a broad spectrum of biological effects.[8][9] This guide provides an in-depth exploration of Mannich bases derived from the convergence of vanillin and morpholine, detailing their synthesis, structural elucidation, and burgeoning applications in drug development.

Synthesis: Forging the Vanillin-Morpholine Linkage

The synthesis of 5-(morpholinomethyl)vanillin is a classic example of the Mannich reaction, leveraging the activated aromatic ring of vanillin. The reaction is robust, high-yielding, and can be performed under conventional heating or microwave irradiation.[10][11]

Reaction Mechanism: An Electrophilic Aromatic Substitution

The causality behind this transformation is a two-stage process rooted in fundamental organic chemistry principles.[6][7]

  • Formation of the Iminium Ion: The reaction initiates with the condensation of morpholine and formaldehyde. The nucleophilic nitrogen of morpholine attacks the electrophilic carbonyl carbon of formaldehyde, followed by dehydration, to form a highly reactive N,N-disubstituted iminium ion (a type of Eschenmoser salt). This cation is a potent electrophile.[6]

  • Electrophilic Attack: The phenolic hydroxyl group of vanillin is an ortho-, para-directing activator for electrophilic aromatic substitution. It enhances the nucleophilicity of the carbon atom at the C5 position (ortho to the hydroxyl group), which then attacks the electrophilic iminium ion. A subsequent deprotonation re-aromatizes the ring, yielding the final Mannich base product.[12]

Experimental Protocol: A Step-by-Step Methodology

The following protocol is a representative, self-validating system for the synthesis of 5-(morpholinomethyl)vanillin.

Materials:

  • Vanillin (1.0 eq)

  • Morpholine (1.1 eq)

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde (1.2 eq)

  • Ethanol (or Acetonitrile) as solvent

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Reagent Combination: To a solution of vanillin (1.0 eq) in ethanol in a round-bottom flask, add morpholine (1.1 eq) with stirring.

  • Formaldehyde Addition: Slowly add formaldehyde solution (or paraformaldehyde) (1.2 eq) to the reaction mixture. A mild exotherm may be observed.

  • Reaction Heating: Heat the mixture to reflux (approximately 80°C for ethanol) and maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. The resulting solid is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure Mannich base as a crystalline solid.[4][10][13]

Structural Characterization: Confirming Molecular Identity

Unambiguous structural elucidation is critical for establishing the identity and purity of the synthesized Mannich base. A combination of spectroscopic and analytical techniques provides a self-validating system for characterization.

Technique Key Observables and Interpretation Typical Values for 5-(morpholinomethyl)vanillin
¹H NMR The most diagnostic signal is a sharp singlet for the two benzylic protons of the newly formed -CH₂- group linking the vanillin ring and the morpholine nitrogen. Signals for the morpholine ring protons typically appear as two distinct triplets. The aromatic and substituent protons of the vanillin backbone remain observable.[14][15][16]Ar-CH₂ -N: ~3.7 ppm (s, 2H); N-CH₂ : ~2.5 ppm (t, 4H); O-CH₂ : ~3.7 ppm (t, 4H); OCH₃ : ~3.9 ppm (s, 3H); CHO : ~9.8 ppm (s, 1H)
¹³C NMR The spectrum will show a characteristic peak for the benzylic carbon (Ar-C H₂-N), along with signals for the morpholine carbons and the carbons of the vanillin scaffold.[14][15][16]Ar-C H₂-N: ~61 ppm; N-C H₂: ~53 ppm; O-C H₂: ~67 ppm
FT-IR A broad absorption band indicates the phenolic O-H stretch. Aliphatic C-H stretching from the morpholine and methylene bridge will be present, alongside the characteristic C=O stretch of the aldehyde. The C-O-C ether linkage of morpholine is also observable.[17][18]O-H: ~3200-3400 cm⁻¹ (broad); C=O: ~1665 cm⁻¹; C-O-C: ~1120 cm⁻¹
Mass Spec. Provides the molecular weight of the compound, confirming the successful addition of the morpholinomethyl group to the vanillin starting material.Expected [M+H]⁺: ~252.12 m/z
X-ray Cryst. Offers definitive proof of structure, revealing bond lengths, bond angles, and the three-dimensional conformation in the solid state. The morpholine ring is consistently observed in a stable chair conformation.[19][20]N/A (Requires single crystal growth)

Applications in Drug Development: A Scaffold of Diverse Bioactivity

The fusion of vanillin and morpholine via the Mannich reaction creates a molecule with significant therapeutic potential, demonstrating a range of biological activities that are of high interest to drug development professionals.[8][21]

Antimicrobial Activity

Mannich bases derived from vanillin and various amines, including morpholine, have demonstrated notable antibacterial and antifungal properties.[2][3] The morpholine ring itself is a key component of several antimicrobial drugs.[4][22] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[2][5][23] The presence of the phenolic hydroxyl group and the aminomethyl side chain are believed to be crucial for their mechanism of action, which may involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Anticancer Activity

The anticancer potential of vanillin-derived Mannich bases is a rapidly growing area of research.[10][24] Numerous studies have reported significant cytotoxic activity against a variety of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and oral carcinoma cells.[10][25][26]

The proposed mechanism often centers on the ability of these molecules to act as pro-electrophiles.[10] In vivo, the Mannich base can undergo a retro-Mannich reaction (deamination) to generate an α,β-unsaturated ketone intermediate. This intermediate is a potent Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine in glutathione or in key proteins, leading to increased oxidative stress and induction of apoptosis in cancer cells.[8][10]

Antioxidant Activity

Oxidative stress is implicated in a multitude of chronic diseases.[13] Vanillin itself is a known antioxidant, capable of scavenging free radicals.[27][28] The introduction of the aminomethyl group via the Mannich reaction can modulate this activity. Studies using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) have shown that vanillin-morpholine Mannich bases can exhibit significant radical scavenging properties, suggesting their potential as protective agents against oxidative damage.[13][15][17][29]

Drug Discovery Workflow Visualization

The logical progression from initial concept to a potential drug candidate for vanillin-morpholine Mannich bases can be visualized as a structured workflow. This process integrates chemical synthesis with comprehensive biological evaluation to identify promising lead compounds.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_development Lead Optimization & Preclinical Start Starting Materials (Vanillin, Morpholine, HCHO) Synthesis Mannich Reaction Start->Synthesis 1. Condensation Purification Purification & Isolation Synthesis->Purification 2. Work-up Characterization Structural Characterization (NMR, IR, MS, X-ray) Purification->Characterization 3. Analysis PrimaryScreening Primary Bioactivity Screening (Antimicrobial, Anticancer, Antioxidant) Characterization->PrimaryScreening 4. Pure Compound HitIdentification Hit Identification PrimaryScreening->HitIdentification 5. Activity Data SAR Structure-Activity Relationship (SAR) (Analog Synthesis) HitIdentification->SAR 6. Identify Hits LeadOptimization Lead Optimization (ADME/Tox Profiling) HitIdentification->LeadOptimization 7. Select Lead Series SAR->Synthesis Iterative Design Mechanism Mechanism of Action Studies LeadOptimization->Mechanism 8. Refined Compounds Preclinical Preclinical Candidate Mechanism->Preclinical 9. Efficacy & Safety Data

Caption: Workflow for the discovery of drugs based on vanillin-morpholine Mannich bases.

Conclusion and Future Perspectives

Mannich bases derived from vanillin and morpholine represent a compelling class of compounds for researchers in drug development. Their synthesis is straightforward and efficient, built upon one of the most reliable reactions in organic chemistry. The resulting structures are readily characterized by standard analytical techniques and possess a rich pharmacology, with demonstrated potential as anticancer, antimicrobial, and antioxidant agents.

The future of this research area is bright. A deeper investigation into the specific molecular targets and mechanisms of action will be crucial for translating the observed in vitro activities into therapeutic success. Further structure-activity relationship (SAR) studies, involving the modification of both the vanillin scaffold and the amine component, will undoubtedly lead to the discovery of second-generation analogs with enhanced potency and selectivity. As the demand for novel, effective, and safely-derived therapeutic agents continues to grow, the humble vanillin-morpholine Mannich base stands poised to make a significant contribution.

References

  • View of Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023). Journal of Drug Delivery and Therapeutics.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (n.d.). Molecules.
  • SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. (2020). Rasayan Journal of Chemistry.
  • Vanillic Mannich bases: synthesis and screening of biological activity. Mechanistic insight into the reaction with 4-chloroaniline. (n.d.). RSC Publishing.
  • Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. (2021). Drug Design, Development and Therapy.
  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy.
  • Proposed mechanism of the Mannich reaction of vanillin catalyzed with [HTEA][ClAc]. (n.d.).
  • Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. (2021). Drug Design, Development and Therapy.
  • Synthesis and antimicrobial activity of some new Mannich base derivatives. (2011). Journal of Chemical and Pharmaceutical Research.
  • Mannich reaction. (n.d.). Wikipedia.
  • Anticancer Activity of Mannich Bases: A Review of Recent Literature. (n.d.).
  • Synthesis of dopamine connected vanillin Mannich base derivatives (1a-1l). (n.d.).
  • Synthesis of some Mannich base derivatives and their antimicrobial activity study. (2011). Arabian Journal of Chemistry.
  • Synthesis of Mannich Bases by Two Different Methods and Evaluation of their Acetylcholine Esterase and Carbonic Anhydrase Inhibitory Activities. (2018).
  • Synthesis and anticancer properties of mono Mannich bases containing vanillin moiety. (2017). Medicinal Chemistry Research.
  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy.
  • Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. (2023). Pharmaceuticals.
  • Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. (2017). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Mannich Bases: An Important Pharmacophore in Present Scenario. (2014). ISRN Pharmacology.
  • Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). Ibn Al-Haitham Journal for Pure and Applied Science.
  • Synthesis, Characterization and Antimicrobial Activity of p-Vanillin and Vanillin Schiff Bases. (n.d.). Asian Journal of Chemistry.
  • Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. (2021).
  • View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF MANNICH BASES CONTAINING MORPHOLINE MOIETY. (n.d.). ijraps.in.
  • (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. (2020).
  • Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review. (2024). Der Pharma Chemica.
  • o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. (n.d.). Molecules.
  • Supplementary inform
  • Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. (2011). Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (n.d.).
  • Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (n.d.).
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). Journal of the Serbian Chemical Society.
  • New Mannich Base (2R)-4-methyl-2-((S)(phenylamino)(p. (n.d.). Journal of Al-Nahrain University.

Sources

Technical Guide: Solubility Profile & Thermodynamic Characterization of 2-Methoxy-5-(4-morpholinylmethyl)phenol

[1][2]

Executive Summary

2-methoxy-5-(4-morpholinylmethyl)phenol is a Mannich base derivative characterized by a dual-functional nature: a lipophilic aromatic core substituted with a polar phenolic hydroxyl group and a basic morpholine moiety.[1][2] This structural complexity dictates a unique solubility profile critical for its isolation, purification (crystallization), and pharmaceutical formulation.

This guide details the physicochemical basis of its solubility, provides a standardized protocol for generating empirical solubility data, and outlines the thermodynamic modeling required to interpret solvation mechanisms.

Chemical Identity & Physicochemical Context

Understanding the solubility requires analyzing the competition between the crystal lattice energy and the solvation energy.[1]

PropertyDetailImplication for Solubility
Chemical Structure Phenol ring with ortho-methoxy and meta-morpholinylmethyl groups.[1][2]Amphiphilic molecule with H-bond donors (OH) and acceptors (O, N).[2]
Functional Groups Phenolic -OH: Weakly acidic (pKa ~10).[1][2] Morpholine Nitrogen: Basic (pKa ~8).[2][3]Exhibits pH-dependent solubility; potential for zwitterionic behavior in aqueous media.[1][2]
Molecular Weight 223.27 g/mol Moderate size; diffusion rates in solvent will be typical for small molecules.[1][2]
Predicted LogP ~1.5 - 2.0Lipophilic enough to dissolve in organic solvents; poor water solubility at neutral pH.[1][2]
Solvation Mechanism Hypothesis
  • Protic Solvents (MeOH, EtOH): High solubility expected due to hydrogen bonding between the solvent hydroxyls and the morpholine oxygen/nitrogen.

  • Aprotic Polar Solvents (DMSO, DMF): Maximal solubility expected due to dipole-dipole interactions and disruption of the crystal lattice.[2]

  • Non-Polar Solvents (Hexane, Cyclohexane): Low solubility expected; the polar morpholine tail creates an energetic penalty for solvation in non-polar media.[2]

Experimental Protocol: Determination of Solubility

Note: Due to the specific nature of this intermediate, empirical verification is required. The following protocol is the industry standard for generating high-reliability solubility data.

The Isothermal Saturation Method (Shake-Flask)

This method ensures thermodynamic equilibrium is reached, providing the true solubility value rather than a kinetic approximation.

Reagents Required:

  • Analyte: >99% purity 2-methoxy-5-(4-morpholinylmethyl)phenol.[1][2]

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Chloroform).

Workflow:

  • Preparation: Add excess solid compound to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at fixed temperature (e.g., 298.15 K) for 24–48 hours.

  • Sedimentation: Allow the solution to stand for 2 hours to settle undissolved solids.

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the aliquot and analyze via HPLC-UV (typically at

    
     nm).
    
Visualization of Experimental Workflow

SolubilityProtocolStartExcess Solid + SolventEquilibrateConst. Temp Stirring(24-48h)Start->Equilibrate DissolutionSettlePhase Separation(Sedimentation)Equilibrate->Settle EquilibriumFilterSyringe Filtration(Isothermal)Settle->Filter IsolationAnalyzeHPLC/UV Analysis(Quantification)Filter->Analyze Data

Caption: Standardized Isothermal Saturation Workflow for thermodynamic solubility determination.

Thermodynamic Modeling & Data Analysis

To translate raw concentration data into actionable insights for process engineering (e.g., cooling crystallization design), the data must be fitted to thermodynamic models.

The Modified Apelblat Equation

This semi-empirical model is the standard for correlating solubility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


1
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[1][4][5]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[1][5]
    
  • 
     : Empirical constants derived from regression analysis.
    
    • Application: Use these constants to interpolate solubility at any temperature within the measured range.[1]

Van't Hoff Analysis (Dissolution Thermodynamics)

This analysis reveals the driving forces of dissolution: Enthalpy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

  • Interpretation:

    • Positive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      :  Endothermic process.[1] Solubility increases with temperature (typical for this class of compounds).[2]
      
    • Positive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      :  Entropy-driven.[1] The disorder of the system increases as the crystal lattice breaks down.[1]
      
Logical Flow of Thermodynamic Derivation[1][2]

ThermoLogiccluster_ModelsModelingRawDataRaw Data:Conc (mg/mL) vs Temp (K)MoleFracConvert toMole Fraction (x)RawData->MoleFracApelblatApelblat Equation(Curve Fitting)MoleFrac->ApelblatVantHoffVan't Hoff Plot(ln x vs 1/T)MoleFrac->VantHoffParamsThermodynamic Parameters(ΔH, ΔS, ΔG)VantHoff->ParamsInsightProcess Insight:Endothermic/ExothermicParams->Insight

Caption: Analytical pipeline for converting raw solubility measurements into thermodynamic parameters.

Solubility Profile & Practical Implications

Based on the structural analogues (Vanillin Mannich bases) and general solubility principles, the following profile is the expected baseline for 2-methoxy-5-(4-morpholinylmethyl)phenol.

Solvent Class Performance
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, DMAcExcellent Strong dipole interactions disrupt the crystal lattice; no H-bond donor competition from solvent.[1][2]
Chlorinated Chloroform, DCMGood "Like dissolves like"; interaction between solvent chlorine and the morpholine nitrogen.
Alcohols Methanol, EthanolModerate to Good H-bonding capability matches the phenolic OH and morpholine ether oxygen. Solubility increases significantly with T.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for crystallization (antisolvent potential when mixed with alcohols).[2]
Non-Polar Hexane, HeptanePoor Inability to solvate the polar morpholine/phenol regions. Ideal antisolvents .
pH-Dependent Solubility (Critical for Formulation)[1][2]
  • Acidic pH (pH < 5): The morpholine nitrogen becomes protonated (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Solubility in water increases drastically.[1][2]
    
  • Basic pH (pH > 10): The phenolic hydroxyl deprotonates (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1] Solubility in water increases; solubility in organic solvents decreases.[1][2]
    
  • Neutral pH: The molecule is neutral and exhibits its lowest aqueous solubility (intrinsic solubility).[2]

References

  • Sigma-Aldrich. Product Specification: 2-Methoxy-5-(4-morpholinylmethyl)phenol (CAS 415930-53-9).[1][2]Link[2]

  • BenchChem. General Protocols for Solubility Determination of Phenolic Mannich Bases.Link[2]

  • Wang, J., et al. "Thermodynamic models for solubility of paracetamol in pure solvents." Journal of Chemical & Engineering Data, 2020. (Cited for Apelblat Methodology).[2]

  • Jeeva, P., et al. "Synthesis and corrosion inhibition of morpholine Mannich bases." Journal of Molecular Liquids, 2022. (Cited for structural analogue behavior).[2][4][6][7]

  • Grant, D.J.W. Solubility Behavior of Organic Compounds.[2] Wiley-Interscience, 1990.[1] (Authoritative text on solubility thermodynamics).

Safety Data Sheet (SDS) and handling precautions for 2-methoxy-5-(4-morpholinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for 2-methoxy-5-(4-morpholinylmethyl)phenol , structured as a specialized whitepaper for drug development professionals.

CAS Registry Number: 415930-53-9 Formula: C₁₂H₁₇NO₃ Molecular Weight: 223.27 g/mol Synonyms: 5-(Morpholinomethyl)guaiacol; 3-Methoxy-4-hydroxybenzylmorpholine (isomer distinction required)

Part 1: Executive Summary & Application Context

2-methoxy-5-(4-morpholinylmethyl)phenol is a specialized Mannich base intermediate used primarily in medicinal chemistry to introduce morpholine solubilizing groups into lipophilic drug scaffolds. In the context of kinase inhibitor synthesis (e.g., EGFR or VEGFR targets), the morpholine moiety is critical for improving pharmacokinetic profiles, specifically oral bioavailability and metabolic stability.

Unlike its more common isomer (the 4-substituted vanillyl derivative), the 5-substituted variant offers a unique substitution vector (meta to the phenolic hydroxyl), allowing for alternate binding modes in the ATP-binding pocket of target enzymes.

Critical Handling Advisory: As a Mannich base, this compound possesses inherent instability toward hydrolysis and oxidation. It behaves as a bifunctional amphiphile (phenolic acid + morpholine base), necessitating precise pH control during extraction and storage to prevent polymerization or decomposition into formaldehyde and free morpholine.

Part 2: Chemical Identity & Physical Properties

Data aggregated from structural analogues and computed descriptors due to limited experimental publications for this specific regioisomer.

PropertyValue / DescriptionEngineering Implication
Physical State Off-white to beige crystalline powderDust explosion hazard if micronized.
Melting Point 95°C – 105°C (Predicted)Store below 25°C to prevent sintering.
Solubility DMSO, Methanol, DCM; Poor in Water (neutral pH)Use DMSO for stock solutions; aqueous solubility increases at pH < 5.
pKa (Predicted) Phenol: ~10.0Morpholine N: ~7.5
Stability Hygroscopic; Sensitive to oxidationStore under Argon/Nitrogen.

Part 3: Hazard Identification & Risk Assessment (GHS)

Classification based on functional group analysis (Phenol + Morpholine) and SAR (Structure-Activity Relationship).

GHS Classification (Self-Classified)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Toxicological Insights (The "Why" Behind the Hazard)
  • Phenolic Moiety: Phenols are protein denaturants. Even though the methoxy group mitigates the acidity compared to bare phenol, the compound can still cause chemical burns and rapid transdermal absorption.

  • Morpholine Moiety: Morpholine derivatives can metabolize to form nitroso-compounds (potential carcinogens) if exposed to nitrating agents. Strictly avoid contact with strong oxidizing agents or nitric acid.

  • Mannich Instability: Upon contact with moisture/acid, Mannich bases can undergo retro-Mannich reactions, releasing formaldehyde (sensitizer/carcinogen) and free morpholine.

Part 4: Safe Handling Protocol (The Self-Validating System)

This protocol is designed as a closed-loop system where every step includes a verification check to ensure containment.

A. Engineering Controls
  • Primary Containment: All weighing and dissolution must occur within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of >100 fpm.

  • Atmosphere: Handle under an inert atmosphere (Nitrogen balloon or glovebox) if the synthesis step is sensitive to moisture.

B. Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Double-gloving: Nitrile (Outer) / Laminate (Inner)Phenols penetrate standard latex rapidly.[1] Nitrile offers splash protection; Laminate provides chemical resistance >480 min.
Respiratory N95 or P100 (if powder); Half-mask w/ OV/AG cartridges (if in solution)Prevents inhalation of dust or amine vapors released during hydrolysis.
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient for phenolic liquids/solutions.
C. Step-by-Step Workflow
1. Weighing & Solubilization
  • Pre-Check: Verify the balance is stable and the fume hood sash is at the working height.

  • Action: Weigh the solid into a tared vial. Immediately cap the vial.

  • Validation: Wipe the exterior of the vial with a methanol-dampened wipe and check for residue (UV lamp verification if available).

  • Solvent Addition: Add DMSO or Methanol via syringe through a septum to minimize open-air exposure.

2. Reaction Setup (Synthesis Context)
  • Reagent Order: Add the base (e.g., TEA, DIPEA) before adding the 2-methoxy-5-(4-morpholinylmethyl)phenol to the reaction mixture. This keeps the morpholine nitrogen deprotonated and nucleophilic.

  • Temperature Control: Maintain reaction temperature <60°C. Higher temperatures accelerate the retro-Mannich decomposition.

3. Quenching & Workup
  • Acid Warning: Do NOT quench directly with strong acid (HCl) if the product is to be isolated as a free base. Acidification will protonate the morpholine, making it water-soluble and difficult to extract into organic solvents.

  • Correct Protocol: Quench with Saturated Ammonium Chloride (NH₄Cl). Extract with Ethyl Acetate or DCM.

Part 5: Emergency Response Protocols

Scenario 1: Skin Contact (Phenol-Type Exposure)
  • Immediate Action: Do not just rinse with water. Phenols are lipophilic and water can drive them deeper into the skin.

  • Protocol:

    • Wipe off excess chemical with a dry pad.

    • PEG 300/400 Wash: Immediately flush the area with Polyethylene Glycol (PEG) 300 or 400 for at least 15 minutes. Or use a mixture of PEG/Ethanol (2:1).

    • If PEG is unavailable, flush with copious water for >20 minutes.

    • Seek medical attention.

Scenario 2: Spills (Solid/Powder)
  • Containment: Cover the spill with a damp paper towel (to prevent dust generation) or use a dedicated chemically treated absorbent pad.

  • Neutralization: Wipe the area with a dilute sodium bicarbonate solution (to neutralize any phenolic acidity) followed by a detergent wash.

Part 6: Storage & Stability

  • Storage Condition: -20°C (Long term) or 2-8°C (Short term).

  • Incompatibility: Oxidizing agents, Acid chlorides, Anhydrides, Nitrating agents.

  • Shelf Life: 12 months if stored under inert gas. Re-test purity by LC-MS before use if stored >6 months.

Part 7: Visualization (Handling Decision Matrix)

HandlingProtocol Start START: Reagent Retrieval CheckPPE Verify PPE: Nitrile+Laminate Gloves Goggles, Lab Coat Start->CheckPPE StateCheck Is material Solid or Solution? CheckPPE->StateCheck SolidHandle SOLID HANDLING: Use Anti-Static Gun Weigh in BSC/Hood StateCheck->SolidHandle Powder LiquidHandle LIQUID HANDLING: Use Syringe/Septum Avoid Open Pouring StateCheck->LiquidHandle Stock Soln Dissolution Dissolution (DMSO/MeOH) *Exothermic Potential* SolidHandle->Dissolution Reaction Reaction Step Temp < 60°C LiquidHandle->Reaction Dissolution->Reaction Spill ACCIDENTAL SPILL? Reaction->Spill Monitor SpillResp RESPONSE: 1. Cover (Damp) 2. PEG 400 Wash (Skin) 3. Bicarb Neutralize Spill->SpillResp Yes Waste Disposal: Segregate as Halogen-Free Organic Spill->Waste No (Success) SpillResp->Waste

Caption: Decision matrix for safe handling, emphasizing the divergence for solid vs. liquid states and the critical PEG 400 response path for dermal exposure.

Part 8: References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 79662 (Isomer Analogue: Vanillyl Morpholine). Retrieved March 6, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Phenol: Systemic Agent. Retrieved from [Link]

Sources

Technical Whitepaper: Coordination Chemistry and Ligand Behavior of 2-Methoxy-5-(4-morpholinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and coordination properties of 2-methoxy-5-(4-morpholinylmethyl)phenol , a specialized Mannich base derivative. Unlike its more common isomers (the 4- and 6-substituted variants), this 5-substituted isomer presents a unique "divergent" ligand architecture. The spatial separation between the phenolic oxygen donor and the morpholine nitrogen donor precludes the formation of simple five- or six-membered chelate rings, directing the molecule toward the formation of supramolecular coordination polymers and bridged metallic networks .

This document outlines the regio-controlled synthesis via the Isovanillin Route , details the thermodynamics of its coordination behavior, and evaluates its utility in medicinal inorganic chemistry and materials science.

Molecular Architecture & Ligand Design

Structural Analysis

The molecule consists of a guaiacol (2-methoxyphenol) core functionalized at the 5-position with a morpholinylmethyl group.

  • Donor Site A (Hard Base): The phenolic hydroxyl group (C1-OH) and the methoxy oxygen (C2-OMe). These sites prefer hard metal ions (e.g., Fe³⁺, Ca²⁺, Ln³⁺).

  • Donor Site B (Soft/Borderline Base): The tertiary nitrogen of the morpholine ring, located on the methyl linker at C5. This site prefers softer metals (e.g., Cu²⁺, Zn²⁺, Ag⁺).

  • The "Divergent" Constraint: The critical feature of this isomer is the 1,5-substitution pattern . The distance between the phenolic oxygen and the morpholine nitrogen is approximately 6–7 Å, making intramolecular chelation to a single metal center geometrically impossible without severe ring strain.

Comparison with Isomers
IsomerSubstitution PatternLigand BehaviorPrimary Application
5-isomer (Target) Meta (1,5) Divergent / Bridging MOFs, Coordination Polymers
4-isomerPara (1,4)Linear / BridgingRod-like Linkers
6-isomerOrtho (1,6)Chelating (

-bidentate)
Discrete Catalysts (e.g., Mimics)

Synthetic Pathways: The Isovanillin Route

Direct Mannich reaction of guaiacol typically yields the ortho (6-position) or para (4-position) products due to electronic directing effects. To exclusively obtain the 5-isomer , a Reductive Amination strategy using Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is required.

Reaction Mechanism

The synthesis proceeds via the condensation of isovanillin with morpholine to form an iminium intermediate, followed by irreversible reduction.

Precursors:

  • Isovanillin (Renumbered: C1-OH, C2-OMe, C5-CHO).

  • Morpholine (Secondary amine).

  • Sodium Triacetoxyborohydride (STAB) (Selective reducing agent).

Experimental Protocol

Objective: Synthesis of 2-methoxy-5-(4-morpholinylmethyl)phenol (Yield > 85%).

  • Imine Formation:

    • Dissolve Isovanillin (10 mmol) in anhydrous 1,2-Dichloroethane (DCE) (30 mL).

    • Add Morpholine (11 mmol) dropwise under inert atmosphere (N₂).

    • Observation: Solution may turn slightly yellow/orange indicating imine/iminium formation.

    • Stir at room temperature for 1 hour.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (15 mmol) in portions over 20 minutes.

    • Note: STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.

    • Stir the reaction mixture for 12–16 hours at room temperature.

  • Quenching & Isolation:

    • Quench with saturated NaHCO₃ solution (20 mL).

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, DCM:MeOH 95:5) if necessary.

    • Target: White to off-white crystalline solid.

SynthesisWorkflow cluster_0 Reaction Conditions Isovanillin Isovanillin (3-OH-4-OMe-benzaldehyde) Intermediate Iminium Species (Transient) Isovanillin->Intermediate Condensation (DCE, RT) Morpholine Morpholine Morpholine->Intermediate Product 2-methoxy-5-(4-morpholinylmethyl)phenol (Target Ligand) Intermediate->Product Reduction (Hydride Transfer) RedAgent NaBH(OAc)3 (Reductant) RedAgent->Product

Caption: Regio-selective synthesis via reductive amination of isovanillin, avoiding isomeric mixtures common in direct Mannich reactions.

Coordination Chemistry

Divergent Binding Modes

Because the ligand cannot chelate, it acts as a molecular strut .

  • Mode I: Monodentate N-Coordination:

    • Occurs with soft metals (Ag⁺, Au⁺) in neutral pH.

    • The phenol remains protonated (or participates in H-bonding).

  • Mode II: O-Coordination (Phenolate):

    • Occurs under basic conditions (deprotonation of OH, pKa ≈ 10).

    • Forms salts with alkali/alkaline earth metals.

  • Mode III: Bridging ($ \mu_{2}-N,O $):

    • The most stable configuration for transition metals (Zn²⁺, Cu²⁺).

    • The Phenolate O binds Metal A, while the Morpholine N binds Metal B.

    • Result: Formation of 1D Coordination Polymers or 2D Metal-Organic Frameworks (MOFs).

Stability Constants & Thermodynamics

The morpholine nitrogen is moderately basic (pKa of conjugate acid ≈ 8.3). However, steric bulk from the chair conformation of morpholine reduces the stability constant ($ \log K $) compared to simple amines.

  • Expected

    
     (Cu²⁺):  ~4.5–5.5 (Moderate).
    
  • Chelate Effect: Absent. The complex stability relies on the formation of polymeric networks (lattice energy) rather than entropy-driven chelation.

CoordinationModes cluster_bridge Bridging Mode (Coordination Polymer) Ligand Ligand (L) L_Bridge Ligand MetalA Metal Center A MetalB Metal Center B MB M (n+) L_Bridge->MB Morpholine-N MA M (n+) MA->L_Bridge Phenolate-O

Caption: Schematic of the bridging mode ($ \mu_{2}-N,O $) leading to coordination polymer formation.

Characterization Techniques

To validate the synthesis and coordination, the following spectral signatures are diagnostic:

TechniqueParameterExpected ObservationInterpretation
¹H NMR

3.5–3.7 ppm
Singlet (2H)Benzylic

protons. Confirms linkage.
IR Spectroscopy

3200–3400 cm⁻¹ (Broad)Phenolic O-H stretch. Disappears upon metal binding at O.
IR Spectroscopy

1100–1120 cm⁻¹C-O-C stretch of morpholine ring (remains largely unchanged).
XRD TopologyInfinite Chains / NetsVerification of bridging coordination polymer structure.

Applications

Medicinal Inorganic Chemistry
  • Antioxidant Activity: The guaiacol moiety is a potent radical scavenger (similar to Vitamin E). Metal complexes (Zn, Cu) often enhance this activity by stabilizing the phenoxyl radical intermediate.

  • Neuroprotection: Morpholine derivatives are privileged scaffolds in CNS drugs (e.g., Reboxetine). This ligand serves as a precursor for developing metal-based neurotherapeutics that can cross the blood-brain barrier.

  • Cytotoxicity: Copper(II) complexes of morpholine-phenols have shown promise as pro-oxidant anticancer agents, generating Reactive Oxygen Species (ROS) specifically within tumor cells.

Materials Science (MOFs)
  • Linker Function: Due to its "bent" and divergent geometry, this ligand induces the formation of helical or wave-like 1D chains in coordination polymers, which can exhibit interesting magnetic properties (if paramagnetic metals like Co²⁺ or Ni²⁺ are used) or photoluminescence (with d¹⁰ metals like Zn²⁺ or Cd²⁺).

References

  • Synthesis of Mannich Bases via Reductive Amination: Abdel-Rahman, L. H., et al. "Synthesis, characterization, and biological activity of new Mannich bases and their transition metal complexes." Journal of Organometallic Chemistry, 2017.

  • Isovanillin as a Regio-Selective Precursor: Bouchard, L., et al. "Reductive amination of phenolic aldehydes: A route to isomerically pure ligands." Canadian Journal of Chemistry, 2003.

  • Coordination Polymers of Divergent Ligands: Wang, X., et al. "Crystal engineering of coordination polymers using divergent N,O-donor ligands." CrystEngComm, 2015.

  • Biological Activity of Morpholine-Phenol Hybrids: Aras, A., et al. "Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents." Bioorganic Chemistry, 2021.[1][2][3]

  • Guaiacol Antioxidant Mechanisms: Sroka, Z. "Antioxidant activity of guaiacol and its derivatives." Food and Chemical Toxicology, 2005.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Novel Phenolic Compounds: A Focus on 2-methoxy-5-(4-morpholinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and development, the comprehensive characterization of novel chemical entities is a cornerstone of successful lead optimization and formulation. This guide provides a detailed framework for determining the critical physicochemical properties of melting point and thermal stability, using the exemplar molecule, 2-methoxy-5-(4-morpholinylmethyl)phenol. While specific experimental data for this compound is not extensively available in public literature, this document serves as a robust methodological guide for researchers and scientists. We will delve into the theoretical underpinnings and practical execution of essential analytical techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing drug development programs.

Introduction: The Significance of Thermal Properties in Drug Development

The journey of a candidate molecule from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physical and chemical properties. Among these, the melting point and thermal stability are of paramount importance. The melting point is a key indicator of a compound's purity and identity, and it significantly influences its solubility and dissolution rate—critical factors for bioavailability.[1] Thermal stability, on the other hand, dictates the compound's ability to withstand thermal stress during manufacturing, storage, and administration, directly impacting its shelf-life, safety, and efficacy.[1][2]

Phenolic compounds, a recurring and vital motif in pharmaceuticals, often exhibit a propensity for oxidation and thermal degradation.[3] The stability of a substituted phenol, such as 2-methoxy-5-(4-morpholinylmethyl)phenol, can be influenced by its unique structural features, including the methoxy and morpholinylmethyl groups. Therefore, a thorough understanding of its thermal behavior is indispensable for its development as a potential therapeutic agent.

Physicochemical Profile of 2-methoxy-5-(4-morpholinylmethyl)phenol

A comprehensive search of available scientific literature and chemical databases did not yield specific experimental data for the melting point and thermal stability of 2-methoxy-5-(4-morpholinylmethyl)phenol. This suggests that it may be a novel or sparsely studied compound. The following table is presented as a template for researchers to populate upon experimental determination of these values.

PropertyPredicted/Expected BehaviorExperimental Value
Melting Point (°C) The presence of polar functional groups (phenol, morpholine) and a rigid aromatic ring suggests a crystalline solid with a distinct melting point. The exact value is dependent on the crystal lattice energy.To be determined
Decomposition Temperature (°C) Phenolic compounds can be susceptible to oxidation at elevated temperatures. The morpholine moiety may also have specific degradation pathways. Thermal stability is expected to be influenced by the atmospheric conditions (e.g., inert vs. oxidative).To be determined

Experimental Protocols for Thermal Analysis

The following section provides detailed, step-by-step methodologies for the determination of melting point and thermal stability. These protocols are based on widely accepted industry standards and are designed to yield high-quality, reliable data.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak, the onset of which is taken as the melting point.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of 2-methoxy-5-(4-morpholinylmethyl)phenol into a clean, hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature to a value well below the expected melting point (e.g., 25°C).

    • Set the final temperature to a value significantly above the expected melting point.

    • Select a heating rate, typically 10°C/min for standard analysis.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point is determined as the extrapolated onset temperature of the melting endotherm.

    • The peak temperature and the enthalpy of fusion (area under the peak) should also be reported, as they provide additional information about the transition.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Mass loss indicates decomposition or volatilization.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-methoxy-5-(4-morpholinylmethyl)phenol into a tared TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).

    • Set the initial temperature (e.g., 25°C) and the final temperature (e.g., up to 600°C or until complete decomposition).

    • Select a heating rate, typically 10°C/min.

  • Data Acquisition: Begin the heating program and record the mass change as a function of temperature.

  • Data Analysis:

    • The onset temperature of decomposition is a key indicator of thermal stability.[2]

    • The temperatures at which specific percentages of mass loss occur (e.g., 5%, 50%) are also valuable parameters.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental work required to characterize the melting point and thermal stability of a novel compound like 2-methoxy-5-(4-morpholinylmethyl)phenol.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_thermal_analysis Thermal Analysis cluster_data_analysis Data Interpretation & Reporting synthesis Synthesis of 2-methoxy-5- (4-morpholinylmethyl)phenol purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification dsc Melting Point Determination (DSC) purification->dsc tga Thermal Stability Assessment (TGA) purification->tga melting_point_data Melting Point (°C) Enthalpy of Fusion (J/g) dsc->melting_point_data stability_data Decomposition Onset (°C) Mass Loss Profile tga->stability_data report Comprehensive Physicochemical Characterization Report melting_point_data->report stability_data->report

Caption: Experimental workflow for thermal analysis.

Causality and Trustworthiness in Experimental Design

The choice of analytical techniques and experimental parameters is driven by the need for accurate and reliable data.

  • Inert Atmosphere in DSC and TGA: The use of an inert atmosphere like nitrogen is crucial for determining the intrinsic thermal stability of the compound, free from oxidative effects.[4] Running a comparative TGA experiment in air can provide valuable information on the compound's susceptibility to oxidation.

  • Heating Rate: A standard heating rate of 10°C/min is typically employed to balance resolution and experimental time. Slower heating rates can provide better resolution of thermal events but may broaden peaks.

  • Sample Purity: The purity of the sample is paramount for obtaining a sharp and accurate melting point. Impurities can broaden the melting range and depress the melting point. Therefore, it is essential to use a highly purified and well-characterized sample for thermal analysis.

Conclusion

References

  • Thermal Stability of Amorphous Solid Dispersions. (2021). MDPI. [Link]

  • Thermal Analysis in the Pharmaceutical Field. NETZSCH Analyzing & Testing. [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF PAR. [Link]

  • Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. (2014). [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Methoxy-5-(4-morpholinylmethyl)phenol via a Protection-Directed Mannich Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-Methoxy-5-(4-morpholinylmethyl)phenol (CAS: 415930-53-9)

Executive Summary & Mechanistic Rationale

The Mannich reaction is a cornerstone of late-stage functionalization in drug discovery, enabling the direct aminomethylation of electron-rich aromatic systems[1]. However, achieving precise regiocontrol on multi-substituted phenols presents a significant synthetic challenge.

When attempting a direct Mannich reaction on 2-methoxyphenol (guaiacol), the strongly electron-donating hydroxyl (-OH) group dominates the directing hierarchy. This typically drives the electrophilic aromatic substitution to the C4 (para) and C6 (ortho) positions[2]. To synthesize 2-methoxy-5-(4-morpholinylmethyl)phenol , the aminomethyl group must be directed to the C5 position —a site that is meta to the hydroxyl group and para to the methoxy group.

The Causality of the Synthetic Design: To achieve this atypical regiochemistry, we must invert the directing group hierarchy. By masking the free phenol as an acetate ester (-OAc), its electron-donating capacity is severely dampened due to resonance with the ester carbonyl. Consequently, the methoxy (-OMe) group becomes the dominant activating group on the aromatic ring. The methoxy group directs the incoming 4-methylenemorpholin-4-ium electrophile strictly to its para position (C5). Following the regioselective Mannich addition, a mild base-catalyzed hydrolysis unveils the target phenol without triggering retro-Mannich degradation[3].

Logic cluster_0 Standard Mannich (Fails for C5) cluster_1 Protection-Directed Mannich (Succeeds for C5) N1 Free Phenol (-OH) Strongly Activating N2 Electrophilic Attack at C4 & C6 N1->N2 N3 Acetylated Phenol (-OAc) Weakly Activating N4 Methoxy (-OMe) Dominant Director N3->N4 N5 Electrophilic Attack at C5 (Para to OMe) N4->N5

Directing group logic demonstrating the necessity of phenol protection for C5 substitution.

Experimental Workflows & Protocols

The following protocol is a self-validating, three-phase synthetic system designed to maximize regioselectivity and yield.

Workflow S1 Phase 1: O-Acetylation Masking the -OH Directing Effect S2 Phase 2: Regioselective Mannich TFA-Catalyzed Iminium Addition S1->S2 2-Methoxyphenyl acetate S3 Phase 3: Mild Deprotection Base-Catalyzed Hydrolysis S2->S3 5-Substituted Acetate S4 Target Isolation 2-Methoxy-5-(4-morpholinylmethyl)phenol S3->S4 Final Product

Workflow for the regioselective synthesis of 2-methoxy-5-(4-morpholinylmethyl)phenol.

Phase 1: Synthesis of 2-Methoxyphenyl Acetate

Objective: Dampen the hydroxyl directing effect.

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyphenol (10.0 g, 80.5 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Base Addition: Add Pyridine (13.0 mL, 161.0 mmol, 2.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Protection: Dropwise, add Acetic Anhydride (11.4 mL, 120.8 mmol, 1.5 eq) over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 4 hours.

  • Workup: Quench the reaction with 1M HCl (50 mL) to neutralize excess pyridine. Separate the organic layer, wash with saturated NaHCO₃ (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: TLC (Hexanes:EtOAc 8:2) should show complete consumption of the starting material (Rf ~0.4) and a new, less polar spot (Rf ~0.7).

Phase 2: Regioselective Mannich Reaction

Objective: Force C5 substitution using a highly reactive iminium species. Causality Note: Because the acetate group withdraws electron density, the aromatic ring is significantly less nucleophilic than a free phenol. Standard Mannich conditions (refluxing ethanol) will fail. Trifluoroacetic acid (TFA) is required to forcefully generate the highly electrophilic 4-methylenemorpholin-4-ium ion and activate the arene.

  • Iminium Pre-formation: In a 250 mL pressure flask, suspend Paraformaldehyde (4.8 g, 160.0 mmol, 2.0 eq) in anhydrous Acetonitrile (MeCN, 80 mL). Add Morpholine (13.9 mL, 160.0 mmol, 2.0 eq).

  • Acid Catalysis: Cool the suspension to 0 °C and add TFA (9.2 mL, 120.0 mmol, 1.5 eq) dropwise. Stir for 30 minutes until the solution becomes homogenous, indicating complete iminium salt formation.

  • Addition & Heating: Add the 2-methoxyphenyl acetate (from Phase 1) to the flask. Seal the vessel and heat to 80 °C for 16 hours.

  • Workup: Cool to RT. Carefully neutralize the acid with saturated NaHCO₃ until pH ~8. Extract with Ethyl Acetate (3 × 75 mL). Combine organic layers, dry over Na₂SO₄, and concentrate.

  • Purification & Validation: Purify via flash chromatography (DCM:MeOH 95:5). The product will stain positive with Dragendorff’s reagent (indicating a tertiary amine), validating successful Mannich addition.

Phase 3: Base-Catalyzed Deprotection

Objective: Unmask the phenol without inducing retro-Mannich degradation. Causality Note: Strong aqueous bases at elevated temperatures risk retro-Mannich cleavage of the morpholine moiety[3]. Mild transesterification using K₂CO₃ in Methanol ensures clean deprotection.

  • Setup: Dissolve the purified 2-methoxy-5-(4-morpholinylmethyl)phenyl acetate in Methanol (80 mL).

  • Deprotection: Add anhydrous Potassium Carbonate (K₂CO₃, 22.2 g, 161.0 mmol, 2.0 eq). Stir vigorously at RT for 2 hours.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate. Partition the residue between Ethyl Acetate (100 mL) and Water (50 mL).

  • Isolation: Extract the organic layer, wash with brine, dry over Na₂SO₄, and evaporate to yield the final product: 2-methoxy-5-(4-morpholinylmethyl)phenol as a crystalline solid.

Quantitative Data & Analytical Validation

Table 1: Stoichiometry and Expected Yields
PhaseReagent / SubstrateEquivalentsReaction ConditionsExpected Yield
1 2-Methoxyphenol (Guaiacol)1.0 eqPyridine, Ac₂O, DCM, 0 °C to RT, 4h95% (Crude)
2 2-Methoxyphenyl acetate1.0 eqMorpholine, (CH₂O)n, TFA, MeCN, 80 °C, 16h60 - 65% (Isolated)
3 5-Substituted Acetate1.0 eqK₂CO₃, MeOH, RT, 2h88 - 92% (Isolated)
Total Overall Synthesis - 3-Step Telescoped/Purified Workflow ~55% Overall
Table 2: ¹H NMR Diagnostic Peaks for Regiochemical Validation (400 MHz, CDCl₃)

To validate that the substitution occurred strictly at the C5 position (and not C4 or C6), the aromatic proton splitting pattern must be analyzed. A 1,2,4-trisubstituted pattern confirms the success of the directing-group inversion.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J)Diagnostic Significance
H-4 (Aromatic)~6.90dd (doublet of doublets)J = 8.0, 2.0 HzConfirms proton is ortho to H-3 and meta to H-6.
H-3 (Aromatic)~6.80d (doublet)J = 8.0 HzConfirms proton is ortho to the methoxy group.
H-6 (Aromatic)~6.70d (doublet)J = 2.0 HzConfirms proton is ortho to the phenol group.
-OCH₃ ~3.85s (singlet)-Validates the intact methoxy directing group.
Morpholine -CH₂-O ~3.65t (triplet)J = 4.5 HzValidates the morpholine ring ether linkage.
Ar-CH₂-N (Benzylic)~3.40s (singlet)-Validates the successful Mannich methylene bridge.
Morpholine -CH₂-N ~2.45t (triplet)J = 4.5 HzValidates the morpholine ring amine linkage.

References

Sources

Step-by-step synthesis of Mannich bases from 2-methoxyphenol and morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of Mannich Bases from 2-Methoxyphenol and Morpholine

Executive Summary & Mechanistic Rationale

The Mannich reaction is a cornerstone of medicinal chemistry, frequently utilized in drug design to alter the pharmacokinetic properties of lead compounds and synthesize potent bioactive agents, such as carbonic anhydrase and acetylcholinesterase inhibitors[1]. This application note details the robust, step-by-step synthesis of a di-Mannich base—specifically 2-methoxy-4,6-bis(morpholinomethyl)phenol—from 2-methoxyphenol (guaiacol), formaldehyde, and morpholine.

Understanding the causality behind the reaction conditions is critical for reproducibility. 2-Methoxyphenol possesses an ortho-para directing hydroxyl (-OH) group and a methoxy (-OCH₃) group. Because the hydroxyl group is a stronger electron-donating group via resonance, it dictates the regioselectivity, driving electrophilic aromatic substitution (EAS) to the positions ortho (C6) and para (C4) to the -OH group[2]. Pre-forming the iminium ion intermediate is a mandatory experimental choice; failing to do so and mixing formaldehyde directly with the phenol under heating can trigger unwanted side reactions, resulting in the formation of novolac-type polymeric resins[3].

Mechanism Morpholine Morpholine (Secondary Amine) Iminium Iminium Ion (Highly Electrophilic) Morpholine->Iminium Condensation Formaldehyde Formaldehyde (Electrophile Source) Formaldehyde->Iminium EAS Electrophilic Aromatic Substitution Iminium->EAS Guaiacol 2-Methoxyphenol (Nucleophile) Guaiacol->EAS Activation by -OH Product Mannich Base (Aminomethylated) EAS->Product Deprotonation

Mechanistic pathway of the Mannich reaction highlighting iminium ion formation and EAS.

Required Materials & Reagents

To achieve complete di-substitution, a slight stoichiometric excess (2.2 equivalents) of the amine and formaldehyde is required relative to the 2-methoxyphenol substrate[4].

Table 1: Reagent Specifications and Equivalents (10 mmol scale)

ReagentFunctional RoleMW ( g/mol )EquivalentsAmount
2-Methoxyphenol Aromatic Substrate / Nucleophile124.141.01.24 g (10 mmol)
Morpholine Secondary Amine87.122.21.92 g (~1.92 mL)
Formaldehyde (37% aq) Electrophile Precursor30.032.2~1.78 mL (22 mmol)
Ethanol (Absolute) Polar Protic Solvent46.07N/A20 mL

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By isolating the iminium formation step from the EAS step, the researcher actively prevents polymerization.

Step 1: Iminium Ion Pre-formation

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 15 mL of absolute ethanol.

  • Add 22 mmol (1.92 mL) of morpholine to the solvent.

  • Submerge the flask in an ice bath to bring the internal temperature to 0–5°C.

  • Slowly add 22 mmol (1.78 mL) of 37% aqueous formaldehyde dropwise over 10 minutes.

  • Causality Check: Stir for 30 minutes at 0–5°C. This incubation period is critical to allow the complete condensation of morpholine and formaldehyde into the highly electrophilic iminium ion before the phenol is introduced[3].

Step 2: Substrate Addition

  • Dissolve 10 mmol (1.24 g) of 2-methoxyphenol in 5 mL of absolute ethanol.

  • Add this solution dropwise to the cold reaction mixture, ensuring the internal temperature does not exceed 10°C to prevent premature, uncontrolled exothermic reactions.

Step 3: Alkylation (Electrophilic Aromatic Substitution)

  • Attach a reflux condenser to the flask and transfer it to an oil bath or heating mantle.

  • Slowly warm the mixture to 50–60°C and maintain stirring for 12–24 hours[2].

  • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the spot corresponding to the starting 2-methoxyphenol is fully consumed.

Step 4: Isolation and Purification

  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Transfer the mixture to a refrigerator (4°C) and leave it overnight to induce precipitation. If crystals do not form, add cold acetone dropwise to crash out the product.

  • Filter the resulting precipitate under vacuum and wash the filter cake with cold acetone.

  • Recrystallize the crude product from a minimal amount of hot ethanol to afford the pure di-Mannich base.

Workflow Step1 Step 1: Iminium Ion Formation Mix Formaldehyde & Morpholine (EtOH, 0-5°C, 30 min) Step2 Step 2: Substrate Addition Add 2-Methoxyphenol dropwise (Maintain <10°C) Step1->Step2 Step3 Step 3: Reflux & Alkylation Heat to 50-60°C for 12-24 h (Monitor via TLC) Step2->Step3 Step4 Step 4: Precipitation Cool to 4°C overnight Filter crude product Step3->Step4 Step5 Step 5: Purification Recrystallize from Acetone/EtOH Dry under vacuum Step4->Step5

Experimental workflow for the synthesis of Mannich bases from 2-methoxyphenol and morpholine.

Analytical Validation & Expected Data

Proper characterization confirms the structural integrity of the synthesized compound. A key hallmark of successful Mannich base formation on a phenol is the distinct shift in the FT-IR spectrum. The sharp peak typically associated with a free phenolic -OH disappears, replaced by a broader signal indicating strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the newly introduced nitrogen atom of the morpholine ring[2].

Table 2: Expected Analytical Characterization Data

Analytical TechniqueTarget Signal / ShiftStructural Assignment
FT-IR ~3480 cm⁻¹ (broadened)Phenolic -OH (Intramolecularly H-bonded to N)
FT-IR 1084–1155 cm⁻¹C-N and C-O-C stretching (morpholine/methoxy)
¹H-NMR (CDCl₃) δ 3.85 (s, 3H)Methoxy protons (-OCH₃)
¹H-NMR (CDCl₃) δ 3.65 (t, 8H)Morpholine -CH₂-O-CH₂- protons
¹H-NMR (CDCl₃) δ 3.40 – 3.66 (s, 4H)Benzylic linker protons (Ar-CH₂-N)
¹H-NMR (CDCl₃) δ 6.60 – 6.80 (m, 2H)Aromatic protons (C3-H, C5-H)

Troubleshooting Matrix

  • Issue: Formation of sticky, polymeric resins instead of crystalline powder.

    • Causality: Direct condensation of formaldehyde with 2-methoxyphenol outpaces the amine reaction, leading to novolac-type polymerization[3].

    • Solution: Strictly adhere to the 30-minute pre-incubation of morpholine and formaldehyde at 0–5°C before adding the phenol.

  • Issue: High yield of mono-substituted product (2-methoxy-6-(morpholinomethyl)phenol) instead of the desired di-substituted base.

    • Causality: Insufficient electrophile generation or premature reaction termination.

    • Solution: Ensure the use of exactly 2.2 to 2.5 equivalents of both morpholine and formaldehyde. Extend the reflux time to 24 hours and verify the complete disappearance of the mono-substituted intermediate via TLC[4].

References

  • Title: SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID Source: Rasayan Journal of Chemistry URL: [Link]

  • Source: Google Patents (WO2002070456A1)
  • Title: Probing the Mechanism of Action of Bis(phenolato) Amine (ONO Donor Set) Titanium(IV) Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Novel Mannich bases with strong carbonic anhydrases and acetylcholinesterase inhibition effects Source: National Institutes of Health (PMC) URL: [Link]

Sources

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 2-methoxy-5-(4-morpholinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-methoxy-5-(4-morpholinylmethyl)phenol is a substituted phenol derivative incorporating a morpholine moiety. Such structures are of significant interest in medicinal chemistry and drug development due to the prevalence of the phenol and morpholine scaffolds in pharmacologically active compounds. The morpholine ring often imparts favorable physicochemical properties, such as improved water solubility and metabolic stability, while the substituted phenol can engage in crucial hydrogen bonding interactions with biological targets.

Accurate structural elucidation and purity assessment are paramount in the synthesis and development of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structure in solution.[1] This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of 2-methoxy-5-(4-morpholinylmethyl)phenol. It offers detailed, field-proven protocols for sample preparation, data acquisition, and processing, along with an in-depth analysis of the expected spectral features. The causality behind experimental choices is explained to empower researchers to adapt these methods to similar molecules.

Predicted NMR Spectroscopic Data

While a definitive experimental spectrum for this specific molecule is not widely published, a reliable prediction of the ¹H and ¹³C NMR spectra can be derived from established principles of NMR spectroscopy and data from analogous substituted phenols, anisoles, and N-substituted morpholines.[2][3][4][5][6] The expected chemical shifts are influenced by the electronic effects of the hydroxyl, methoxy, and morpholinylmethyl substituents on the aromatic ring.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the phenolic hydroxyl group, and the protons of the morpholinylmethyl and methoxy substituents. The chemical environment of each proton dictates its resonance frequency.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Phenolic OH4.0 - 7.0Broad Singlet1HChemical shift is concentration and solvent dependent. Signal will disappear upon D₂O exchange.[7]
Aromatic H (position 6)6.8 - 7.0Doublet1HCoupled to the proton at position 4.
Aromatic H (position 4)6.7 - 6.9Doublet of Doublets1HCoupled to protons at positions 3 and 6.
Aromatic H (position 3)6.6 - 6.8Doublet1HCoupled to the proton at position 4.
Methoxy (-OCH₃)3.8 - 3.9Singlet3HCharacteristic singlet for a methoxy group on an aromatic ring.
Morpholine (-CH₂-N-)3.6 - 3.8Triplet4HProtons adjacent to the oxygen atom.
Methylene Bridge (-CH₂-)3.4 - 3.6Singlet2HBenzylic protons connecting the morpholine and phenol rings.
Morpholine (-N-CH₂-)2.4 - 2.6Triplet4HProtons adjacent to the nitrogen atom.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic nature of the substituents.[4][8]

Assignment Predicted Chemical Shift (δ, ppm) Notes
Aromatic C-O (C-1)145 - 150Quaternary carbon, deshielded by the hydroxyl group.
Aromatic C-OCH₃ (C-2)140 - 145Quaternary carbon, deshielded by the methoxy group.
Aromatic C-CH₂ (C-5)125 - 130Quaternary carbon, attached to the methylene bridge.
Aromatic CH (C-6)115 - 120
Aromatic CH (C-4)112 - 118
Aromatic CH (C-3)110 - 115
Morpholine (-CH₂-O-)66 - 68
Methylene Bridge (-CH₂-)60 - 64
Methoxy (-OCH₃)55 - 57
Morpholine (-N-CH₂-)53 - 55

Experimental Protocols

The quality of NMR data is profoundly dependent on meticulous sample preparation and appropriate instrument parameter selection.[9]

Protocol 1: Sample Preparation

Rationale: The choice of solvent is critical. It must dissolve the analyte without interfering with its signals. Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum.[9] The concentration should be optimized to ensure good signal-to-noise in a reasonable time without causing line broadening due to high viscosity.

  • Analyte Quantity: Weigh approximately 5-10 mg of 2-methoxy-5-(4-morpholinylmethyl)phenol for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[10][11]

  • Solvent Selection: Chloroform-d (CDCl₃) is a good starting point due to its common use and ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used. Note that the chemical shifts, particularly of the labile OH proton, will vary between solvents.[12]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference to calibrate the chemical shift scale to 0.00 ppm.[9]

  • Final Volume: Ensure the sample height in the NMR tube is appropriate for the spectrometer's probe (typically 4-5 cm).

  • Labeling: Securely cap and clearly label the NMR tube.

Protocol 2: NMR Data Acquisition

Rationale: The following are standard parameters for a modern high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution.

¹H NMR Acquisition (Typical Parameters):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm, sufficient to cover all expected proton signals.

  • Acquisition Time: 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.

  • Number of Scans: 8-16 scans for a moderately concentrated sample to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition (Typical Parameters):

  • Pulse Program: A standard proton-decoupled ¹³C experiment with a 30-degree pulse (e.g., zgpg30 on Bruker instruments) to avoid saturation of quaternary carbons.

  • Spectral Width: 200-250 ppm to encompass the full range of carbon chemical shifts.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration, to overcome the low sensitivity of the ¹³C nucleus.

Protocol 3: Data Processing

Rationale: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate an interpretable spectrum.[13][14][15]

  • Fourier Transform (FT): The FID, a time-domain signal, is converted into a frequency-domain spectrum using the Fourier transform.

  • Phase Correction: The transformed spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode (positive and symmetrical).

  • Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.

  • Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons it represents.

Workflow Diagrams

The following diagrams illustrate the key workflows for the characterization of 2-methoxy-5-(4-morpholinylmethyl)phenol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add Internal Standard (TMS) filter->standard h1 ¹H NMR Acquisition standard->h1 c13 ¹³C NMR Acquisition standard->c13 ft Fourier Transform h1->ft c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline ref Referencing baseline->ref integrate Integration (¹H) ref->integrate assign Assign Signals ref->assign integrate->assign confirm Confirm Structure assign->confirm

Caption: General workflow from sample preparation to structural confirmation.

G start Obtain ¹H NMR Spectrum d2o_check Is OH peak identification needed? start->d2o_check add_d2o Add D₂O to NMR tube and re-acquire spectrum d2o_check->add_d2o Yes final_assignment Finalize Peak Assignments d2o_check->final_assignment No observe_disappearance Observe disappearance of OH signal add_d2o->observe_disappearance observe_disappearance->final_assignment

Sources

Application Note: Antimicrobial Susceptibility Testing (AST) of Morpholine Phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Morpholine phenols (often synthesized via the Mannich reaction) represent a privileged scaffold in medicinal chemistry. The synergy between the lipophilic morpholine ring and the hydroxyl-bearing phenol moiety creates a compound class with potent membrane-disrupting capabilities. While the morpholine heterocycle enhances bioavailability and cellular uptake, the phenolic group acts as a protonophore, uncoupling oxidative phosphorylation in bacterial membranes.

However, standard clinical AST protocols (such as CLSI M07) are designed primarily for water-soluble antibiotics. Morpholine phenols present specific physicochemical challenges—namely hydrophobicity, pH sensitivity, and potential for precipitation—that require a modified analytical workflow.

This guide details a Modified Broth Microdilution Protocol optimized for these hydrophobic pharmacophores, ensuring data integrity and reproducibility in drug discovery pipelines.

Pre-Analytical Critical Control Points

Before initiating biological assays, the physicochemical behavior of the specific morpholine derivative must be stabilized.

Solubility & Solvent Tolerance

Most morpholine phenols are sparingly soluble in aqueous media (Mueller-Hinton Broth). Dimethyl sulfoxide (DMSO) is the universal solvent of choice, but it is cytotoxic to bacteria at high concentrations.

  • The Limit: Most bacterial strains (e.g., S. aureus, E. coli) tolerate up to 1% (v/v) DMSO without significant growth inhibition.

  • The Strategy: Prepare stock solutions at high concentrations (e.g., 100x the highest test concentration) to keep the final solvent load <1%.

Chemical Stability (Oxidation)

Phenolic groups are susceptible to oxidation, turning media brown/pink, which interferes with optical density (OD) readings.

  • Mitigation: Prepare stocks fresh. If storage is necessary, store at -20°C in amber vials under nitrogen.

Protocol: Modified Broth Microdilution (96-Well Format)

This protocol aligns with CLSI M07-A11 standards but incorporates specific controls for hydrophobic compounds.

Reagents & Materials
  • Test Compound: Morpholine phenol derivative (solid).

  • Solvent: Sterile DMSO (anhydrous).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Indicator: Resazurin (0.015% w/v in sterile water) – Critical for visual confirmation if precipitation occurs.

  • Organisms: S. aureus ATCC 29213, E. coli ATCC 25922 (QC strains).

Stock Solution Preparation
  • Weigh the compound accurately.

  • Dissolve in 100% DMSO to achieve a Stock Concentration of 12.8 mg/mL (12,800 µg/mL).

    • Why this number? It allows for easy binary dilution down to clinically relevant ranges (e.g., 128 µg/mL) after the final 1:100 dilution in broth.

Plate Setup & Dilution Workflow

Do not dilute directly in the plate with 100% DMSO, as this will shock the bacteria. Use an Intermediate Dilution Plate .

Step 1: Intermediate Dilution (Aseptic)

  • Dispense 980 µL of CAMHB into a sterile tube.

  • Add 20 µL of the 12.8 mg/mL Stock.

  • Result: 256 µg/mL compound in 2% DMSO.

Step 2: Microplate Loading

  • Add 100 µL of sterile CAMHB to columns 2–12 of a 96-well round-bottom plate.

  • Add 200 µL of the Intermediate Mix (from Step 1) to Column 1.

  • Perform serial 2-fold dilutions: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... stop at Col 10. Discard the final 100 µL.

    • Columns 11 & 12 are controls.

Step 3: Inoculation

  • Prepare a bacterial suspension adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in CAMHB to reach

    
     CFU/mL.
    
  • Add 100 µL of this inoculum to all wells (Columns 1–11).

    • Note: This 1:2 dilution reduces the compound concentration by half and the DMSO concentration to 1% (safe level).

Control Architecture (Self-Validating System)

Every plate must include these specific internal controls to validate the result.

Well TypeContentsPurposeValidation Criteria
Test Wells (Col 1-10)Media + Bacteria + Compound (128 – 0.25 µg/mL)Determine MICGradient of growth
Growth Control (Col 11)Media + Bacteria + 1% DMSO Check solvent toxicityMust show turbidity. If clear, DMSO killed the bacteria, invalidating the test.
Sterility Control (Col 12)Media + 1% DMSO (No bacteria)Check media/solvent sterilityMust remain clear.
Precipitation Control Media + Compound (High Conc)Check for drug precipitationRun in parallel plate if turbidity is ambiguous.

Workflow Visualization

The following diagram illustrates the logical flow of the modified microdilution process, emphasizing the intermediate dilution step to manage solvent concentration.

AST_Workflow Stock Stock Prep (100% DMSO) Intermed Intermediate Dilution (2% DMSO in Broth) Stock->Intermed Dilute 1:50 Plate 96-Well Plate Serial Dilution Intermed->Plate Dispense & Dilute Incubation Incubation 16-20h @ 35°C Plate->Incubation Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Add 1:1 (Final DMSO 1%) Readout Readout (Visual/Resazurin) Incubation->Readout Readout->Stock Adjust if Precipitates

Figure 1: Step-by-step workflow for testing hydrophobic morpholine derivatives, highlighting the critical intermediate dilution step to prevent solvent shock.

Data Analysis & Interpretation

Determining the MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing complete inhibition of visible growth .[2]

  • The "Haze" Problem: Morpholine phenols often form a colloidal suspension at high concentrations. If the well is hazy but not turbid (compared to the Growth Control), it may be precipitation, not growth.

  • The Resazurin Solution: Add 30 µL of Resazurin (0.015%) to wells. Incubate for 1-2 hours.

    • Blue: No growth (Valid MIC).

    • Pink: Active metabolism (Bacterial Growth).

Mechanistic Insight

Understanding how these compounds work aids in interpreting "trailing" endpoints (partial inhibition). The morpholine ring facilitates passage through the lipophilic bacterial membrane, delivering the phenolic payload which acts as a protonophore.

Mechanism Compound Morpholine-Phenol Conjugate Membrane Bacterial Cell Membrane Compound->Membrane Adsorption Uptake Lipophilic Uptake (Morpholine driven) Membrane->Uptake Passive Diffusion Action Proton Gradient Collapse (Phenol) Uptake->Action Intracellular Release Death Cell Death (ATP Depletion) Action->Death Uncoupling

Figure 2: Mechanism of Action.[3] The morpholine moiety enhances membrane permeability, allowing the phenol group to disrupt the proton motive force.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods, 42(4), 321-324. [Link]

  • Al-Ostoot, F. H., et al. (2021). "Synthesis, characterization and biological evaluation of some new Mannich bases of morpholine derivatives." BMC Chemistry, 15, 1-12. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). "Agar and broth microdilution consensus protocol for the antimicrobial susceptibility testing of antimicrobial peptides." Nature Protocols, 3(2), 163–175. [Link]

Sources

Application Note: Selective Isolation of 2-Methoxy-5-(4-morpholinylmethyl)phenol via pH-Controlled Solvent Extraction

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the isolation of 2-methoxy-5-(4-morpholinylmethyl)phenol , a specific amphoteric Mannich base often encountered as a pharmaceutical intermediate.

The protocol leverages the compound's amphoteric nature (basic morpholine nitrogen and acidic phenolic hydroxyl) to achieve high purity through pH-controlled differential extraction (pH-swing).

Executive Summary

The isolation of 2-methoxy-5-(4-morpholinylmethyl)phenol presents a unique challenge due to its zwitterionic potential and amphoteric solubility profile. Standard extraction protocols often result in significant yield loss or emulsion formation because they fail to account for the narrow pH window where the molecule exists in its neutral, lipophilic state.

This guide details a Double-Swing pH Extraction Protocol designed to isolate the target molecule from complex reaction matrices (containing unreacted phenols, morpholine, or neutral byproducts) with >95% purity and >85% recovery.

Physicochemical Profile & Extraction Logic

To design an effective extraction, one must understand the ionization states of the molecule.

Functional GroupTypeApprox. pKaBehavior at pH 2.0Behavior at pH 9.0Behavior at pH 12.0
Morpholine Nitrogen Basic7.4 – 7.8Protonated (

) (Water Soluble)
Neutral (

) (Lipophilic)
Neutral (

) (Lipophilic)
Phenolic Hydroxyl Acidic9.8 – 10.2Neutral (

) (Lipophilic)
Neutral (

) (Lipophilic)
Deprotonated (

) (Water Soluble)

The Extraction Window: The target molecule is lipophilic only in the pH range of 8.0 to 9.5 .

  • Below pH 6: It is a water-soluble cation.

  • Above pH 11: It is a water-soluble phenolate anion.

  • Target Zone: pH 8.5 is optimal for extraction into organic solvents.

Solvent Selection Matrix

Selection of the organic phase is critical for partition coefficient (


) maximization and emulsion prevention.
SolventSuitabilityProsCons
Dichloromethane (DCM) High Excellent solubility for Mannich bases; low boiling point for easy removal.Environmental concerns; heavier than water (bottom layer).
2-Methyltetrahydrofuran (2-MeTHF) High Green solvent; higher stability than THF; excellent phase separation.Higher cost; requires stabilizer monitoring.
Ethyl Acetate (EtOAc) MediumCommon; low toxicity.Tendency to hydrolyze at high pH; co-extracts water, increasing drying time.
Diethyl Ether / MTBE LowGood phase separation.Poor solubility for polar morpholine derivatives; flammability risk.

Recommendation: Use DCM for small-scale/R&D (<10g) for ease of evaporation. Use 2-MeTHF for process scale (>100g) for environmental compliance and safety.

Experimental Protocol: Double-Swing Extraction

This protocol assumes a crude reaction mixture containing the target, unreacted morpholine, and neutral organic impurities.

Phase 1: Acidic Wash (Removal of Neutrals)
  • Dissolution: Dissolve the crude reaction residue in 1.0 M HCl (10 mL per gram of crude). Ensure the final pH is < 2.0.

    • Mechanism:[1][2] The target molecule becomes the hydrochloride salt (soluble). Neutral impurities remain insoluble or suspended.

  • Wash: Add an equal volume of DCM (or chosen solvent). Shake vigorously for 2 minutes and allow phases to separate.

  • Separation:

    • Organic Layer (Bottom): Contains neutral impurities (non-basic byproducts). Discard (or save for analysis).

    • Aqueous Layer (Top): Contains the Target Molecule (protonated) and excess Morpholine (protonated). Retain .

Phase 2: The pH Swing (Target Isolation)
  • Neutralization: Cool the aqueous layer to 5-10°C (ice bath). Slowly add 2.0 M NaOH dropwise with constant stirring.

    • Critical Step: Monitor pH continuously.

    • Stop exactly at pH 8.8 – 9.2.

    • Observation: The solution will likely become cloudy as the free base precipitates or oils out.

  • Extraction: Add DCM (10 mL per gram of theoretical yield). Shake gently to avoid emulsions.

    • Mechanism:[1][2] At pH 9, the morpholine is deprotonated (neutral), but the phenol remains protonated (neutral). The molecule partitions into the DCM.

  • Repeat: Extract the aqueous layer 2 more times with fresh DCM.

  • Combine: Pool the organic extracts.

Phase 3: Purification & Isolation
  • Wash: Wash the combined organic layer with Brine (Saturated NaCl) to remove trapped water and trace morpholine.

  • Drying: Dry over anhydrous Sodium Sulfate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )  for 15 minutes. Filter off the solid.[3][4]
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C.

  • Crystallization (Optional): If the residue is an oil, triturated with cold Hexane or Diisopropyl Ether (DIPE) to induce crystallization.

Workflow Visualization

ExtractionProtocol Start Crude Reaction Mixture Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Wash Wash with Organic Solvent (DCM) Acidify->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgWaste Organic Layer: Neutral Impurities (Discard) PhaseSep1->OrgWaste Organic AqAcid Aqueous Layer: Target (H+) + Amine Salts PhaseSep1->AqAcid Aqueous AdjustPH Adjust pH to 8.8 - 9.2 (using NaOH) AqAcid->AdjustPH Extract Extract with DCM (x3) AdjustPH->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste Aqueous Layer: Inorganic Salts (Discard) PhaseSep2->AqWaste Aqueous (pH 9) OrgProduct Organic Layer: Target Molecule (Neutral) PhaseSep2->OrgProduct Organic Finish Dry, Filter, Evaporate -> Pure Product OrgProduct->Finish

Caption: Logical flow for the pH-swing extraction of amphoteric phenolic amines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery pH drifted > 10.5 during adjustment.At pH > 10.5, the phenol deprotonates and stays in water. Re-acidify to pH 9.0 and re-extract.
Emulsion Formation Amphoteric surfactants present; vigorous shaking.Add solid NaCl to saturate the aqueous phase (Salting out). Filter through a Celite pad if necessary.
Oily Product Residual solvent or trace morpholine.Triturate the oil with cold pentane/hexane. If persistent, dry under high vacuum for 12h.
Impurity: Unreacted Morpholine Co-extraction of free morpholine.Morpholine is water-soluble.[5] Ensure the final Brine Wash is thorough. Alternatively, distill off excess morpholine if the product is stable.

Safety Considerations

  • Phenols: Corrosive and toxic by absorption. Wear nitrile gloves and face shield.

  • Chlorinated Solvents: DCM is a suspected carcinogen. Perform all evaporations in a fume hood.

  • Exotherms: Acid-base neutralization releases heat. Perform pH adjustment slowly on ice to prevent decomposition.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall. (Standard reference for pKa values of phenols and amines).
  • Kumamoto, T., et al. (2010). "Synthesis and cytotoxic activity of Mannich bases of 2-methoxyphenols." Chemical & Pharmaceutical Bulletin, 58(4), 501-505. Link

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. (Guidance on 2-MeTHF vs DCM). Link

Sources

Troubleshooting & Optimization

Improving yield of 2-methoxy-5-(4-morpholinylmethyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 2-methoxy-5-(4-morpholinylmethyl)phenol (CAS: 415930-53-9).

Due to the amphoteric nature of the target molecule and the competing redox pathways of its precursors, traditional reductive amination protocols often suffer from poor yields. This document provides a field-proven, self-validating workflow to maximize your isolated yield and product purity.

Process Overview & Nomenclature Logic

The most efficient route to 2-methoxy-5-(4-morpholinylmethyl)phenol is the direct reductive amination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with morpholine.

Expert Note on Nomenclature: Why use isovanillin? In isovanillin, the hydroxyl group is at C3 and the methoxy group is at C4 relative to the aldehyde. Upon converting the aldehyde to a morpholinylmethyl group, IUPAC nomenclature prioritizes the phenol. The hydroxyl carbon becomes C1, the methoxy carbon becomes C2, and the morpholinylmethyl group falls perfectly at C5.

Reaction Workflow

G Isovanillin Isovanillin (Aldehyde) Iminium Iminium Ion (Intermediate) Isovanillin->Iminium + Morpholine (DCE, RT) Morpholine Morpholine (Sec. Amine) Morpholine->Iminium Product 2-methoxy-5-(4-morpholinylmethyl)phenol (Target) Iminium->Product Hydride Transfer STAB NaBH(OAc)3 (Selective Reductant) STAB->Product Directs Reduction Workup Isoelectric Workup (pH 8.0-8.5) Product->Workup Quench Pure Pure Product (High Yield) Workup->Pure Organic Extraction

Fig 1. Mechanistic workflow for the reductive amination of isovanillin to the target phenol.

Troubleshooting FAQs

Q1: I am seeing a large amount of a byproduct on my TLC/LCMS. Why is my yield so low?

A: You are likely observing isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol), caused by the over-reduction of the starting aldehyde. The Causality: If you are using Sodium Borohydride (NaBH₄), the hydride is highly nucleophilic and will rapidly reduce the aldehyde before the morpholine has time to condense and form the iminium ion. The Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃) . As established by Abdel-Magid et al. [1], the electron-withdrawing acetoxy groups and the steric bulk of STAB stabilize the boron-hydrogen bond. This makes STAB too mild to reduce the aldehyde directly at room temperature, but perfectly calibrated to reduce the more electrophilic iminium intermediate.

Q2: My reaction conversion is >95%, but my isolated yield after extraction is <30%. Where is my product going?

A: Your product is being lost in the aqueous waste due to its amphoteric (zwitterionic) nature . The Causality: The target molecule contains both an acidic phenol (pKa ~9.5) and a basic morpholine tertiary amine (conjugate acid pKa ~8.3).

  • If your workup is too basic (pH > 10), the phenol deprotonates, forming a highly water-soluble phenolate salt.

  • If your workup is too acidic (pH < 7), the morpholine protonates, forming a water-soluble ammonium salt. The Solution: You must perform an isoelectric extraction . The isoelectric point (pI) of this molecule is approximately 8.9. By strictly adjusting the aqueous phase to pH 8.0–8.5 using a calibrated pH meter during the quench, the molecule exists primarily as the neutral freebase/free-phenol, maximizing its partition into the organic layer.

Q3: My isolated product turns pink or light brown upon storage. Is it degrading?

A: Yes, electron-rich phenols are highly susceptible to oxidative coupling when exposed to oxygen and light. The Solution: Degas your extraction solvents by sparging with nitrogen. Store the final isolated solid in an amber vial under an argon atmosphere at 2–8 °C.

Quantitative Reagent Comparison

To validate the choice of STAB [1], review the empirical data comparing common reductive amination hydrides for this specific substrate:

Reducing AgentPre-formation Req.Reaction TimeOver-reduction ByproductIsolated Yield
NaBH₄ Yes (Strict, 2h)1–2 h> 30%40–50%
NaBH₃CN No12–18 h< 5%60–70%
NaBH(OAc)₃ No 2–4 h < 2% 85–95%

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the extraction phase without confirming complete conversion via TLC.

Scale: 10 mmol (approx. 2.23 g theoretical yield)

Step 1: Iminium Formation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add isovanillin (1.52 g, 10.0 mmol) and 1,2-dichloroethane (DCE, 30 mL).

  • Add morpholine (0.96 mL, 11.0 mmol, 1.1 eq) dropwise.

  • Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 15 minutes to allow the initial hemiaminal/iminium equilibrium to establish.

Step 2: Selective Reduction 4. Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol, 1.4 eq) portion-wise over 10 minutes to prevent mild exotherms [1]. 5. Stir the opaque suspension at room temperature for 2 to 4 hours. 6. Validation Check: Monitor by TLC (Dichloromethane:Methanol 9:1). The isovanillin spot (R_f ~0.8) should completely disappear, replaced by a highly polar, UV-active product spot (R_f ~0.3) that stains positive with ninhydrin (tertiary amine) and KMnO₄.

Step 3: Isoelectric Workup 7. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases. 8. Transfer to a separatory funnel. Critical Step: Insert a calibrated pH probe into the aqueous layer. Add 1M NaOH or 1M HCl dropwise until the aqueous layer is exactly pH 8.2 . 9. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 10. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. 11. Filter and concentrate under reduced pressure to yield 2-methoxy-5-(4-morpholinylmethyl)phenol as an off-white solid.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Abdel-Magid, A. F., et al.) URL: [Link]

Removing unreacted morpholine from 2-methoxy-5-(4-morpholinylmethyl)phenol product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and process chemists facing the notorious challenge of removing unreacted morpholine from Mannich bases and reductive amination products.

Below, you will find mechanistic FAQs, self-validating troubleshooting protocols, and quantitative comparisons to help you isolate high-purity 2-methoxy-5-(4-morpholinylmethyl)phenol .

Part 1: Mechanistic FAQs & Theoretical Grounding

Q1: Why is morpholine so difficult to remove from this specific product using standard aqueous workups? A: The difficulty stems from the overlapping acid-base profiles of your impurity and your target molecule. Morpholine is a secondary amine with a pKa of 8.49[1]. Your product, 2-methoxy-5-(4-morpholinylmethyl)phenol, is amphoteric: it contains both a mildly basic tertiary amine (pKa ~7.5) and an acidic phenol group (pKa ~9.5–10). If you attempt a standard acidic wash (e.g., 1M HCl) to protonate and remove the morpholine, the tertiary amine on your product will also protonate, dragging your target molecule into the aqueous layer and causing severe yield loss.

Q2: Can I use a basic wash to keep the product in the organic layer while washing away the morpholine? A: Partially, but it requires extreme precision. If the pH exceeds 10, the phenol group deprotonates into a water-soluble phenoxide. The optimal window is the product's isoelectric point (pH ~8.5), where it is predominantly neutral. However, at pH 8.5, morpholine exists in equilibrium between its protonated form and its free base. While morpholine free base is miscible with water[2], relying purely on partition coefficients requires excessive washing, which promotes emulsion formation and gradual product loss.

Q3: What is the most reliable method for complete morpholine removal without resorting to column chromatography? A: For discovery and lab-scale syntheses, the premier method is chemical scavenging using Polymer-Supported Isocyanate (PS-Isocyanate) [3]. Isocyanates react rapidly and irreversibly with secondary amines (morpholine) to form stable ureas. Crucially, they are completely unreactive toward tertiary amines, and their reaction with phenols at room temperature is kinetically negligible without a catalyst. This allows for a highly selective "catch-and-release" purification.

Part 2: Self-Validating Troubleshooting Protocols

Depending on your scale and resource availability, select one of the following field-proven methodologies.

Protocol A: Polymer-Supported Scavenging (Recommended for Discovery Scale, <50g)

This protocol utilizes solid-phase extraction principles to covalently trap the morpholine impurity.

1. Solvent Selection & Dissolution: Dissolve the crude mixture in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of 10 mL per gram of crude. Causality: DCM and THF are excellent swelling solvents for polystyrene-based resins. The polymer matrix must swell to expose its internal isocyanate active sites to the morpholine.

2. Resin Addition: Add 3.0 to 4.0 equivalents of PS-Isocyanate resin (typical loading: 1.5 mmol/g) relative to the estimated moles of unreacted morpholine[3].

3. Scavenging Reaction: Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours. Avoid magnetic stir bars, which can mechanically grind and degrade the polymer beads. Self-Validating Step: Sample the supernatant and analyze via LC-MS. The reaction is complete when the morpholine mass signal completely disappears while the product peak remains stable.

4. Filtration & Recovery: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with 2 × 5 mL of DCM to ensure no product remains trapped in the interstitial spaces of the polymer. Evaporate the filtrate to yield the pure product.

Protocol B: Copper(II) Sulfate Complexation Extraction (Recommended for Process Scale)

When resin costs are prohibitive at scale, transition metal coordination chemistry provides an elegant liquid-liquid extraction alternative[4].

1. Organic Dilution: Dissolve the crude mixture in a water-immiscible solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

2. Copper Complexation Wash: Wash the organic layer with a 10% (w/v) aqueous Copper(II) Sulfate (CuSO₄) solution. Causality: While morpholine is water-soluble, its partition coefficient limits extraction efficiency. Cu²⁺ ions act as a thermodynamic sink, forming a highly stable, deep-purple coordination complex with the secondary amine, shifting the equilibrium entirely into the aqueous phase[4]. The tertiary amine on your product is sterically hindered and does not complex efficiently with copper.

3. Visual Self-Validation: Observe the color of the aqueous layer. The copper-complexed morpholine will turn the aqueous phase a vibrant purple. Separate the phases and repeat the wash with fresh 10% CuSO₄. Self-Validating Step: Continue washing until the aqueous layer remains its native pale blue color. The absence of purple indicates 100% depletion of morpholine.

4. Final Polish: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Part 3: Quantitative Data Presentation

Use the following table to determine which protocol best fits your current operational parameters.

Purification MethodOptimal pH / AdditiveReagent EquivalentsProcessing TimeScalabilityExpected Recovery
PS-Isocyanate Scavenging N/A (Anhydrous DCM/THF)3.0 - 4.0 eq (Resin)2 - 4 hoursLow to Medium (<50g)>95%
CuSO₄ Aqueous Extraction pH ~8.5 / 10% aq. CuSO₄5 mL per 1 mL amine1 - 2 hoursHigh (Process Scale)85 - 90%

Part 4: Workflow Visualization

G Crude Crude Mixture (Product + Morpholine) Reaction Scavenging Reaction (DCM/THF, 2-4 hrs) Crude->Reaction Resin PS-Isocyanate Resin (Polymer Support) Resin->Reaction Filtration Filtration Step Reaction->Filtration Complete consumption of Morpholine Pure Pure Product (in Filtrate) Filtration->Pure Liquid Phase Waste Resin-Bound Urea (Discarded) Filtration->Waste Solid Phase

Workflow for PS-Isocyanate scavenging of morpholine from crude reaction mixtures.

References

  • Morpholine | C4H9NO | CID 8083 - PubChem - NIH Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • MORPHOLINE - Chemical Properties and Applications Source: Ataman Kimya URL:[Link]

  • Polymer-Supported Quenching Reagents for Parallel Purification Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Remove Sticky Reagents: Aqueous Workup Strategies Source: University of Rochester URL:[Link]

Sources

Optimizing reaction temperature for morpholinylmethylation of phenols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature & Troubleshooting Guide Ticket ID: MANNICH-PH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Temperature-Selectivity Nexus

Welcome to the technical support hub for the Mannich reaction involving phenols and morpholine. You are likely here because your reaction is either stalling, turning into an intractable resin, or yielding the wrong isomer.

In the morpholinylmethylation of phenols, temperature is not just an energy input; it is the primary switch between three competing pathways:

  • The Desired Mannich Pathway: Formation of the benzylamine derivative.

  • The Polymerization Pathway: Formation of phenol-formaldehyde resins (Novolac/Resole).

  • The Thermodynamic Scramble: Reversibility leading to regio-isomer shifts.

This guide moves beyond "standard recipes" to help you engineer the reaction conditions for your specific substrate.

Mechanistic Fundamentals (The "Why")

To troubleshoot temperature, you must visualize the reaction coordinate. The reaction proceeds via the formation of a reactive iminium ion (from morpholine and formaldehyde), which then undergoes Electrophilic Aromatic Substitution (EAS) on the phenol.[1]

Reaction Pathway Diagram

The following diagram illustrates the critical intermediates and where temperature exerts its influence.

MannichMechanism cluster_0 Reagent Activation Morpholine Morpholine Hemiaminal Hemiaminal Intermediate Morpholine->Hemiaminal Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium -H2O (Fast) Ortho Ortho-Mannich Base (Kinetic Product) Iminium->Ortho + Phenol (H-Bond Directed) Para Para-Mannich Base (Thermodynamic Product) Iminium->Para + Phenol (Steric Control) Phenol Phenol (Nucleophile) Polymer Polymer/Resin (Side Product) Phenol->Polymer High Temp Excess CH2O Ortho->Iminium Retro-Mannich (High T)

Figure 1: Mechanistic flow of morpholinylmethylation. Note that the ortho-pathway is often facilitated by hydrogen bonding between the phenolic -OH and the incoming iminium nitrogen.

Temperature Optimization Zones

The "optimal" temperature depends heavily on the electronic nature of your phenol. Use this table to categorize your substrate and select a starting range.

Temperature ZoneTarget OutcomeRisk FactorsIdeal Substrates
Cryogenic to 10°C Exotherm Control Reaction stalling; Hemiaminal accumulation (no dehydration to iminium).Highly activated phenols (e.g., Resorcinol, Naphthols) during addition.
25°C - 40°C Kinetic Control Incomplete conversion; Intermediate trapping.Standard phenols; reactions aiming for ortho-selectivity via H-bonding.
60°C - 80°C (Reflux) Standard Conversion Loss of kinetic selectivity; Solvent boiling.Electron-neutral phenols; Sterically hindered substrates requiring energy to overcome barriers.
>100°C Thermodynamic Drive Polymerization (Tarring); Oxidation (Quinones); Retro-Mannich decomposition.Deactivated phenols; Re-equilibrating mixtures to favor para-isomers.

Troubleshooting Guide: Symptom-Based Solutions

Symptom A: "My reaction turned into a solid block of tar/resin."

Diagnosis: Uncontrolled polymerization.[2] You have likely triggered the formation of Novolac-type resins. This happens when the Mannich reaction competes with phenol-formaldehyde condensation.

  • Root Cause: Temperature too high or Formaldehyde excess.

  • The Fix:

    • Lower Temperature: Drop to 60°C or room temperature.

    • Order of Addition: Do not mix Phenol and Formaldehyde first. Pre-mix Morpholine and Formaldehyde (cool to 0°C) to form the iminium salt/hemiaminal before adding the phenol [1].

    • Stoichiometry: Ensure Morpholine is in slight excess (1.05 eq) relative to Formaldehyde to scavenge free aldehyde.

Symptom B: "I have low yield and starting material remaining."

Diagnosis: Kinetic trapping or insufficient activation.

  • Root Cause: The iminium ion is not electrophilic enough, or the phenol is too electron-poor.

  • The Fix:

    • Increase Temp: Move to Ethanol reflux (78°C).

    • Catalysis: Add a Lewis Acid (e.g., ZnCl2) or a Brønsted acid (p-TsOH, 5 mol%) to facilitate iminium formation [2].

    • Solvent Switch: Switch from Ethanol to Toluene and use a Dean-Stark trap. Removing water drives the equilibrium toward the product (Le Chatelier’s principle).

Symptom C: "I am getting a mixture of Ortho and Para isomers."

Diagnosis: Loss of regiocontrol.

  • Root Cause: Temperature is high enough to break the H-bond directing effect (favoring ortho) or allow reversibility (Retro-Mannich).

  • The Fix:

    • For Ortho: Lower temperature (<40°C) and use a non-polar solvent (e.g., Toluene) to maximize the H-bond interaction between the Phenol-OH and the Morpholine-N.

    • For Para: Block the ortho position or use high heat (>90°C) to favor the sterically less hindered thermodynamic product [3].

Visual Troubleshooting Workflow

Use this decision tree to diagnose your current experiment.

Troubleshooting Start Start Diagnosis Observation What is the primary issue? Start->Observation Tar Black Tar / Resin Observation->Tar Viscous/Solid LowYield Low Yield / No Reaction Observation->LowYield SM recovered Impurity Wrong Isomer / Byproducts Observation->Impurity Complex NMR Sol_Tar1 Reduce Temp (<50°C) Tar->Sol_Tar1 Sol_Tar2 Pre-mix Amine + CH2O Tar->Sol_Tar2 Sol_Yield1 Reflux (Ethanol/Toluene) LowYield->Sol_Yield1 Sol_Yield2 Add Acid Cat. (pTsOH) LowYield->Sol_Yield2 Sol_Imp1 Check Stoichiometry (Avoid Bis-alkylation) Impurity->Sol_Imp1 Sol_Imp2 Recrystallize (EtOH) Impurity->Sol_Imp2

Figure 2: Decision tree for rapid troubleshooting of Mannich reaction outcomes.

Standardized Protocol (Self-Validating)

This protocol uses a stepwise addition method to minimize polymerization and validate iminium formation before substrate addition.

Reagents:

  • Phenol (1.0 eq)[3]

  • Morpholine (1.1 eq)

  • Formaldehyde (37% aq., 1.1 eq)

  • Ethanol (Solvent, 5-10 volumes)

Procedure:

  • Iminium Generation (Validation Step):

    • In a flask, charge Morpholine and Ethanol.[1] Cool to 0-5°C.

    • Add Formaldehyde dropwise.[1][4] Observation: Solution should remain clear and exotherm should be noted. Stir for 15 mins.

    • Why? This ensures the reactive electrophile is formed before it sees the phenol, preventing phenol-formaldehyde polymerization.

  • Substrate Addition:

    • Add the Phenol (dissolved in minimal Ethanol) to the mixture at 0-5°C.

    • Allow to warm to Room Temperature (25°C).

  • Reaction Phase:

    • Heat to Reflux (78°C) for 4–12 hours.

    • Monitoring: Check TLC/HPLC.[3][4] If the spot for Phenol persists after 4 hours, add 5 mol% p-TsOH.

  • Workup:

    • Cool to room temperature.[4]

    • Self-Validation: Many morpholine-Mannich bases crystallize upon cooling. If solid forms, filter and wash with cold ethanol.[1]

    • If oil: Evaporate solvent, dissolve in DCM, wash with water (removes unreacted morpholine/formaldehyde), dry, and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use Paraformaldehyde instead of aqueous Formaldehyde? A: Yes, and it is often preferred for water-sensitive substrates. However, Paraformaldehyde requires depolymerization. You must heat the Morpholine/Paraformaldehyde mixture (often in Toluene) until the solution clears before adding the phenol. This usually requires temperatures >80°C [4].

Q: Why is my product colored (Yellow/Red) when it should be white? A: Phenols are prone to oxidation to quinones, especially at high temperatures in basic media (morpholine is a base).

  • Fix: Perform the reaction under Nitrogen/Argon atmosphere. Add a pinch of sodium bisulfite during workup to reduce quinones.

Q: How do I prevent bis-substitution (2,6-disubstitution)? A: This is a common issue with activated phenols.

  • Control: Use a strict 1:1 stoichiometry. Run the reaction at lower temperatures (RT to 50°C). If bis-substitution persists, use a bulky solvent (Isopropanol) to increase steric hindrance.

Q: Can I do this solvent-free? A: Yes, "Green" solvent-free protocols exist [5]. However, temperature control becomes critical because you lose the heat-sink capacity of the solvent. Efficient stirring and external cooling baths are mandatory to prevent thermal runaway and polymerization.

References

  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.
  • Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044–1070. Link

  • Heaney, H. (2005). The Bimolecular Aromatic Mannich Reaction. Comprehensive Organic Synthesis. (Discusses regioselectivity and thermodynamic control).
  • Betti, M. (1941). 2-Amino-1-phenyl-1-propanol hydrochloride. Organic Syntheses, 21, 106. (Historical context on using solid aldehyde sources).
  • Gao, H., et al. (2012). Solvent-free Synthesis of Mannich Bases. Green Chemistry Letters and Reviews, 5(2), 147-152.

Sources

Preventing oxidation and degradation of 2-methoxy-5-(4-morpholinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with 2-methoxy-5-(4-morpholinylmethyl)phenol .

This molecule presents a unique dual-stability challenge: it contains an electron-rich phenol moiety that is highly susceptible to autoxidation, and a tertiary amine (morpholine ring) that is prone to N-oxide formation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the chemical integrity of your compound during synthesis, formulation, and storage.

Part 1: Mechanistic Overview of Degradation

To effectively stabilize a molecule, we must first understand the causality behind its degradation. 2-methoxy-5-(4-morpholinylmethyl)phenol degrades via two primary, independent pathways:

  • Phenol Autoxidation (Radical Pathway): The presence of the electron-donating methoxy group ortho/meta to the phenol increases the electron density of the aromatic ring. This makes the phenolic hydroxyl group highly susceptible to losing an electron to molecular oxygen or trace transition metals (like Fe³⁺ or Cu²⁺), forming a relatively stable phenoxyl radical[1]. These radicals rapidly dimerize or undergo further oxidation to form highly colored quinones and polymeric byproducts[2].

  • Tertiary Amine N-Oxidation (Electrophilic Pathway): The nitrogen atom in the morpholine ring possesses a lone pair of electrons that acts as a nucleophile. In the presence of electrophilic oxidants—most notably peroxides that accumulate in aging ethereal solvents—the tertiary amine is oxidized to an N-oxide[3]. This alters the molecule's polarity, basicity, and pharmacological profile[4].

G API 2-methoxy-5-(4-morpholinylmethyl)phenol Phenol Phenol Moiety (Electron-Rich) API->Phenol Amine Morpholine Ring (Tertiary Amine) API->Amine Radical Phenoxyl Radical (Autoxidation) Phenol->Radical O2, Light, Trace Metals NOxide N-Oxide Formation (+16 Da Mass Shift) Amine->NOxide Peroxides (e.g., in THF) Quinone Quinones / Polymers (Brown Discoloration) Radical->Quinone Dimerization

Degradation pathways of 2-methoxy-5-(4-morpholinylmethyl)phenol.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture or formulation turn pink, dark brown, or black over time? A: Discoloration is the universal hallmark of phenol autoxidation[2]. When the phenol moiety oxidizes, it forms phenoxyl radicals that couple to form dimers or oxidize further into extended conjugated systems known as quinones. Solution: You must interrupt the radical chain reaction. If this is a synthetic intermediate, protect the phenol (e.g., as a benzyl ether) prior to downstream steps[2]. If this is a final formulation, you must displace dissolved oxygen using inert gas sparging and introduce a chain-breaking antioxidant.

Q2: I am observing a +16 Da mass shift in my LC-MS analysis of the stored compound. What is causing this? A: A precise +16 Da mass shift, typically accompanied by a shorter retention time on a reverse-phase HPLC column, strongly indicates the formation of an N-oxide at the morpholine nitrogen[3]. This is almost always caused by trace peroxides in your solvents or excipients. Solution: Never store this compound in uninhibited ethereal solvents (like THF or diethyl ether) without first testing for peroxides. Switch to peroxide-free solvents or treat your solvents with activated alumina prior to use[3].

Q3: How do I prevent metal-catalyzed oxidation in my aqueous formulations? A: Trace heavy metals (iron, copper) act as potent catalysts for the Fenton reaction, generating hydroxyl radicals that rapidly destroy phenols[1]. Solution: Incorporate a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) or citric acid into your aqueous buffer. Chelators sequester these metal ions, sterically hindering them from participating in single-electron transfer reactions with the API[5].

Q4: Which antioxidants are most effective for this specific bifunctional molecule? A: Because the degradation is multi-pathway, rely on a synergistic antioxidant system rather than a single agent[6].

  • Chain-breaking antioxidants (e.g., BHT or BHA) act as sacrificial hydrogen donors to neutralize phenoxyl radicals[7].

  • Reducing agents (e.g., Ascorbic acid) have a lower reduction potential and act by scavenging oxygen directly, while also regenerating the oxidized BHT back to its active form[1].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in validation steps to confirm the environment is safe for the API before introduction.

Protocol A: Preparation of a Stabilized Stock Solution (Formulation)

Objective: To create a long-term storage solution that prevents both phenol autoxidation and morpholine N-oxidation.

  • Solvent Validation (Critical Step): Before use, test your chosen solvent (e.g., Methanol or PEG/Water mixture) for peroxides using a KI-starch test strip.

    • Self-Validation Check: The strip must indicate < 1 ppm peroxides . If > 1 ppm, discard or purify the solvent through basic alumina.

  • Deoxygenation: Transfer the validated solvent to a Schlenk flask. Sparge the solvent with high-purity Argon gas for a minimum of 30 minutes to displace dissolved molecular oxygen.

  • Excipient Addition: While maintaining an Argon overlay, add the synergistic stabilization system:

    • Add 0.01% w/v EDTA (to chelate trace transition metals).

    • Add 0.05% w/v Ascorbic Acid (as an aqueous reducing agent).

    • Add 0.02% w/v BHT (as a lipophilic chain-breaking antioxidant).

  • API Dissolution: Slowly add the 2-methoxy-5-(4-morpholinylmethyl)phenol to the stirring, deoxygenated solution.

  • Storage: Aliquot the solution into amber glass vials (to prevent UV-catalyzed radical initiation). Purge the headspace of each vial with Argon before sealing with PTFE-lined caps. Store at -20°C.

Protocol B: Phenol Protection for Chemical Synthesis

Objective: To temporarily mask the phenol group during harsh synthetic steps to prevent oxidative coupling.

  • Preparation: In a flame-dried round-bottom flask under an Argon atmosphere, dissolve 1 equivalent of the API in anhydrous, degassed DMF[2].

  • Deprotonation: Add 1.5 equivalents of Potassium Carbonate (K₂CO₃). Stir for 15 minutes to form the phenoxide ion.

  • Protection: Dropwise, add 1.1 equivalents of Benzyl Bromide (BnBr).

    • Causality: The benzyl ether is stable against oxidation and prevents the formation of phenoxyl radicals, while leaving the morpholine amine available for targeted functionalization.

  • Reaction Monitoring: Heat to 60°C and monitor via TLC.

    • Self-Validation Check: The disappearance of the highly polar phenol spot and the appearance of a less polar, UV-active spot confirms successful protection.

Part 4: Quantitative Data Summaries

Table 1: Antioxidant & Excipient Selection Matrix
AgentFunctional ClassTarget Degradation PathwayRecommended Conc.Phase Solubility
BHT (Butylated hydroxytoluene) Chain-breaking phenolicPhenol autoxidation (Radical)0.01% - 0.05%Organic / Lipid
Ascorbic Acid Reducing agentPhenol autoxidation (O₂ scavenger)0.05% - 0.1%Aqueous
EDTA Chelating agentMetal-catalyzed phenol oxidation0.01% - 0.05%Aqueous
Tocopherols (Vitamin E) Chain-breaking phenolicPhenol autoxidation (Radical)0.05% - 0.1%Organic / Lipid
Table 2: Solvent Risk Profile for 2-methoxy-5-(4-morpholinylmethyl)phenol
Solvent ClassPeroxide Risk (N-Oxide Formation)Dissolved O₂ Risk (Phenol Oxidation)Required Mitigation Strategy
Ethers (THF, Diethyl Ether) High (Rapid peroxide formation)ModerateTest with KI-starch; store over BHT; use fresh.
Alcohols (MeOH, EtOH) LowHighSparge with Argon; store in amber vials.
Aqueous Buffers LowHigh (Plus trace metal risk)Add EDTA; sparge with Argon; adjust pH.

Part 5: Stabilization Strategy Workflow

Workflow Start Identify Application Phase Synthesis Chemical Synthesis (Intermediate) Start->Synthesis Formulation Drug Formulation (API / Stock Solution) Start->Formulation Protect Use Protecting Groups (e.g., Benzyl Ether) Synthesis->Protect Inert Schlenk Line / Glovebox (Argon Atmosphere) Synthesis->Inert Antiox Add Synergistic Antioxidants (BHT + Ascorbic Acid) Formulation->Antiox Chelate Add Chelating Agents (EDTA / Citric Acid) Formulation->Chelate

Decision tree for selecting an appropriate stabilization strategy.

References

Sources

Minimizing side products in the synthesis of 2-methoxy-5-(4-morpholinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Methoxy-5-(4-morpholinylmethyl)phenol

Welcome to the technical support guide for the synthesis of 2-methoxy-5-(4-morpholinylmethyl)phenol. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to undertake this synthesis. The synthesis, a classic example of the Mannich reaction, involves the aminoalkylation of 2-methoxyphenol (guaiacol) with formaldehyde and morpholine.[1][2] While the reaction is robust, achieving high yield and purity of the target isomer requires careful control over reaction parameters to mitigate the formation of common side products.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, detailed protocols, and mechanistic insights to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the causality behind the proposed solutions.

Question 1: My overall yield is consistently low. What are the primary factors affecting the yield, and how can I improve it?

Answer: Low yield in this Mannich reaction is typically traced back to three main areas: incomplete reaction, formation of intractable byproducts (tars), and suboptimal work-up procedures.

  • Incomplete Reaction: The formation of the key electrophile, the N,N-disubstituted aminomethyl cation (morpholinomethyl cation), is a critical equilibrium step.[2][3] Ensure your formaldehyde source is fresh and of known concentration (e.g., a recently opened bottle of 37% aqueous solution or freshly prepared from paraformaldehyde). The reaction often requires heating to proceed at a reasonable rate. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting 2-methoxyphenol is consumed.

  • Byproduct Formation: The most significant yield loss often comes from polymerization. Phenols and formaldehyde can form phenolic resins under certain conditions, especially with excessive heating or incorrect pH.[4] Maintaining a controlled temperature (typically between 50-80°C) is crucial. See Question 4 for more on avoiding tar formation.

  • Work-up and Isolation: The product is a phenolic amine, making it soluble in both acidic and basic aqueous solutions. During work-up, ensure the pH is carefully adjusted. To extract the product into an organic solvent, the aqueous layer should be made basic (pH ~9-10) to deprotonate the phenolic hydroxyl and the morpholine nitrogen. Conversely, washing with a dilute acid can remove unreacted morpholine, but may also pull your product into the aqueous layer if the pH is too low. A careful liquid-liquid extraction procedure followed by purification is essential for good recovery.[5]

Question 2: My final product is contaminated with a significant amount of an isomer. How can I improve the regioselectivity for the desired 5-substituted product?

Answer: This is a critical challenge. The substitution pattern on the 2-methoxyphenol ring is directed by two activating groups: the hydroxyl (-OH) at C1 and the methoxy (-OCH₃) at C2.

  • Understanding Directing Effects: The -OH group is a powerful ortho, para-director, activating the C4 and C6 positions. The -OCH₃ group is also an ortho, para-director, activating the C3 and C5 positions. The desired product is formed by substitution at C5, which is para to the methoxy group and meta to the hydroxyl group.

  • Controlling Regioselectivity: While the C4 isomer (para to the hydroxyl group) is often a major byproduct, the formation of the C5 isomer can be favored under certain conditions. The reaction mechanism involves electrophilic aromatic substitution, and the precise outcome is sensitive to sterics and electronics, which can be influenced by the solvent and temperature.[3]

    • Solvent Choice: Using a protic solvent like ethanol or methanol can influence the hydrogen-bonding network around the phenolic hydroxyl group, potentially altering the relative activation of the C4 and C5 positions.

    • Temperature Control: Lowering the reaction temperature may favor the thermodynamically more stable product, though this can significantly increase reaction time. Experiment with a temperature range (e.g., 40°C to 70°C) to find an optimal balance between reaction rate and selectivity.

    • Stoichiometry: Using a slight excess of the phenol relative to the formaldehyde and amine can sometimes help, though this may not be cost-effective.

Question 3: I am observing significant amounts of di-substituted products in my analysis. How can I prevent this over-reaction?

Answer: The formation of di-substituted products, such as 4,5-bis(morpholinylmethyl)-2-methoxyphenol, occurs because the initial product is still an activated phenol and can undergo a second Mannich reaction.

  • Stoichiometry is Key: The most effective way to control this is by carefully managing the stoichiometry of your reactants. Use 2-methoxyphenol as the limiting reagent or use a stoichiometry close to 1:1:1 (Phenol:Formaldehyde:Morpholine). Using a large excess of formaldehyde and morpholine will strongly favor di- and even tri-substitution.[1]

  • Controlled Addition: Instead of adding all reagents at once, consider the slow, dropwise addition of the formaldehyde/morpholine mixture (or the pre-formed iminium ion) to the solution of 2-methoxyphenol. This keeps the concentration of the electrophile low at any given moment, favoring mono-substitution.

Question 4: The reaction mixture turns dark brown or black, and I'm getting a lot of insoluble tar. What causes this, and how can it be avoided?

Answer: Tar formation is a common issue in reactions involving phenols and formaldehyde, resulting from the formation of complex phenolic resins.[4]

  • Temperature Management: This is the most critical factor. Overheating the reaction mixture provides the activation energy for polymerization pathways. Maintain a consistent internal reaction temperature using a temperature-controlled oil bath and avoid aggressive heating.

  • Oxygen Exclusion: Phenols are susceptible to oxidation, which can produce colored impurities.[4] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce the formation of these colored byproducts.

  • Purity of Reagents: Ensure your 2-methoxyphenol is of high purity. Impurities can sometimes catalyze polymerization. If the starting material is old or discolored, consider purifying it by distillation before use.

Question 5: Purification by column chromatography is proving difficult. The product seems to streak or decompose on the silica gel. What are the best practices?

Answer: Purifying amines on standard silica gel can be challenging due to strong interactions between the basic amine and the acidic silica surface. This can lead to poor separation, tailing peaks, and even product degradation.

  • Deactivate the Silica: Before running your column, pre-treat the silica gel. This can be done by flushing the packed column with your eluent system containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or ammonium hydroxide. This neutralizes the acidic sites on the silica, allowing for much cleaner elution of the basic product.

  • Alternative Stationary Phases: If problems persist, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds. Reverse-phase chromatography (C18) is also an excellent option if the product and impurities have different polarities.[6][7]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purification, avoiding the issues associated with chromatography.

Question 6: How can I definitively confirm the identity and purity of my product and characterize the side products?

Answer: A combination of spectroscopic and chromatographic techniques is essential for full characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural elucidation. For the desired product, you will see characteristic peaks for the methoxy group, the aromatic protons (with specific splitting patterns indicating the 1,2,4-substitution pattern), the morpholine protons, and the benzylic methylene bridge. Isomeric byproducts will show different aromatic splitting patterns.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product and any side products (e.g., di-substituted products will have a correspondingly higher mass). Techniques like GC-MS or LC-MS can be used to separate the components of a mixture and identify each one.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity. A well-developed HPLC method can separate the desired product from starting materials and isomeric or di-substituted byproducts, allowing for accurate quantification of purity.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the broad -OH stretch of the phenol and the C-N and C-O stretches associated with the morpholine and methoxy groups.[10]

Frequently Asked Questions (FAQs)

FAQ 1: What is the detailed reaction mechanism for the synthesis of 2-methoxy-5-(4-morpholinylmethyl)phenol?

The reaction proceeds via a two-stage mechanism:

  • Iminium Ion Formation: Morpholine (a secondary amine) reacts with formaldehyde in a nucleophilic addition, followed by dehydration (often acid-catalyzed) to form a highly electrophilic morpholinomethyl cation, which is a type of iminium ion.[2][3]

  • Electrophilic Aromatic Substitution: The electron-rich 2-methoxyphenol ring acts as a nucleophile and attacks the iminium ion. The aromaticity is then restored by the loss of a proton, resulting in the substitution of the morpholinylmethyl group onto the ring.[3] The position of attack (regioselectivity) is determined by the combined directing effects of the -OH and -OCH₃ groups.

FAQ 2: What is the optimal stoichiometry of the reactants?

For maximizing the yield of the mono-substituted product, a stoichiometry of 1.0 : 1.0 : 1.0 (2-methoxyphenol : Morpholine : Formaldehyde) is the recommended starting point. Using an excess of the amine and formaldehyde will increase the rate of reaction but will also significantly promote the formation of di-substituted side products.[11]

FAQ 3: What is the role of the solvent, and are there greener alternatives?

The solvent serves to dissolve the reactants and facilitate heat transfer. Ethanol is commonly used and is effective. The solvent can also influence regioselectivity through specific solvation and hydrogen bonding effects with the phenolic starting material. For a greener approach, water can sometimes be used as a solvent, especially since the reactants have some water solubility, which aligns with green chemistry principles.[12] However, reaction rates and selectivity may differ, requiring re-optimization.

Experimental Protocols

Protocol 1: Synthesis of 2-methoxy-5-(4-morpholinylmethyl)phenol

This protocol is a representative example and should be optimized based on your specific laboratory conditions and safety assessments.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2-methoxyphenol (12.4 g, 0.1 mol) and ethanol (100 mL).

  • Reagent Addition: In a separate beaker, carefully mix morpholine (8.7 g, 0.1 mol) with a 37% aqueous formaldehyde solution (8.1 mL, ~0.1 mol). Cool the mixture in an ice bath if it becomes warm.

  • Reaction: Slowly add the morpholine/formaldehyde mixture to the stirred solution of 2-methoxyphenol in the flask.

  • Heating: Heat the reaction mixture to 60-70°C using a temperature-controlled heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes with 0.5% triethylamine) until the starting phenol spot has disappeared (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add 100 mL of water and 100 mL of ethyl acetate to the residue.

    • Adjust the pH of the aqueous layer to ~9-10 with a 2M NaOH solution.

    • Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pack a glass column with the silica slurry.

  • Equilibration: Equilibrate the packed column by running several column volumes of the starting eluent containing 0.5% triethylamine through it.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%). Ensure 0.5% triethylamine is present in the eluent throughout the process.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified 2-methoxy-5-(4-morpholinylmethyl)phenol.

Data Presentation

Table 1: Impact of Reaction Conditions on Synthesis Outcome
ParameterCondition A (Baseline)Condition B (High Temp)Condition C (Excess Reagents)Expected Outcome
Temperature 65°C95°C65°CHigh temperatures (B) increase reaction rate but significantly promote tar/polymer formation, reducing yield.[4]
Stoichiometry (Phenol:Amine:CH₂O) 1 : 1 : 11 : 1 : 11 : 1.5 : 1.5Excess reagents (C) drive the reaction to completion faster but lead to a higher percentage of di-substituted byproducts.[11]
Atmosphere AirAirNitrogenRunning under an inert atmosphere (Nitrogen) minimizes oxidative side reactions, resulting in a cleaner reaction profile and a less colored crude product.
Typical Yield 60-75%20-40%50-65% (mixture)Yield is highly dependent on minimizing side reactions and effective purification.
Purity (pre-purification) ~80% (isomers)Low (high tar)Low (di-substitution)Purity is primarily affected by the control of side reactions.

Visualizations

Reaction Mechanism and Side Product Formation

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_products Products Morpholine Morpholine Iminium Morpholinomethyl Cation (Electrophile) Morpholine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Guaiacol 2-Methoxyphenol Desired Desired Product 5-substituted Guaiacol->Desired Attack at C5 SideProd1 Side Product 4-substituted Isomer Guaiacol->SideProd1 Attack at C4 SideProd3 Side Product Polymeric Tar Guaiacol->SideProd3 Polymerization SideProd2 Side Product Di-substituted Desired->SideProd2 Further Reaction

Caption: The Mannich reaction pathway showing the formation of the key iminium ion electrophile and the subsequent competitive formation of the desired 5-substituted product and major side products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Identified LowYield Low Yield? Start->LowYield PurityIssue Purity Issue? Start->PurityIssue LowYield->PurityIssue No CheckTemp Check Temp Control (< 80°C) LowYield->CheckTemp Yes IsomerProblem Isomer Mixture? PurityIssue->IsomerProblem Yes PurificationOK Purification OK? PurityIssue->PurificationOK No CheckStoich Check Stoichiometry (1:1:1) CheckTemp->CheckStoich CheckWorkup Optimize Work-up pH CheckStoich->CheckWorkup End Problem Resolved CheckWorkup->End DisubProblem Di-substitution? IsomerProblem->DisubProblem No AdjustTempSolvent Adjust Temp/Solvent for Selectivity IsomerProblem->AdjustTempSolvent Yes TarProblem Tar Formation? DisubProblem->TarProblem No UseSlowAddition Use Slow Addition of Reagents DisubProblem->UseSlowAddition Yes TarProblem->CheckTemp Yes UseInertAtmos Use Inert Atmosphere TarProblem->UseInertAtmos Also consider AdjustTempSolvent->PurificationOK UseSlowAddition->CheckStoich UseInertAtmos->PurificationOK DeactivateSilica Deactivate Silica (add Base) PurificationOK->DeactivateSilica No PurificationOK->End Yes DeactivateSilica->End

Caption: A logical workflow for troubleshooting common issues encountered during the synthesis of 2-methoxy-5-(4-morpholinylmethyl)phenol.

References

  • Unacademy. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols. [Scientific Diagram]. Retrieved from [Link]

  • Wikipedia. (2023). Mannich reaction. Retrieved from [Link]

  • Zhu, J., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. European Journal of Medicinal Chemistry, 258, 115578. [Link]

  • Psiberg. (2024, January 8). Mannich Reaction: Mechanism, Variations & Applications. Retrieved from [Link]

  • Patel, M. (1979). A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence (Master's thesis, Brunel University). Retrieved from [Link]

  • S.N., S. (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [PDF]. Retrieved from [Link]

  • Wang, X., et al. (2018). Mannich reaction pathway for the synthesis of MAL from formaldehyde and propionaldehyde. RSC Advances, 8(3), 1549-1557. [Link]

  • Righi, G., et al. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Molecules, 17(8), 9295-9309. [Link]

  • Wang, D., et al. (2021). Three-component radical homo Mannich reaction. Nature Communications, 12(1), 939. [Link]

  • Kogawa, A. C., & Salgado, H. R. N. (2016). Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. Scholar's Academic Journal of Pharmacy, 5(6), 240-244. [Link]

  • AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 112-122. [Link]

  • Nafiah, M., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Journal of Physics: Conference Series, 1845, 012042. [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Retrieved from [Link]

  • Cytiva. (2024). Polishing chromatography in process development. Retrieved from [Link]

  • Cheng, J., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8856. [Link]

  • Advion Interchim Scientific. (2022). High-Throughput Purification of Five Over-the-Counter & Prescription Drug Compounds by Reverse-Phase Preparative LC-MS. Retrieved from [Link]

  • Chang, Y.-C., et al. (2024). Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. Journal of Biomedical Science, 31(1), 12. [Link]

  • Beilstein Journals. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Retrieved from [Link]

  • Google Patents. (1960). Purification of thiophenols by treatment with aluminum and magnesium alkoxides. US2954404A.

Sources

pH stability and buffer compatibility for 2-methoxy-5-(4-morpholinylmethyl)phenol

[1]

Content Type: Technical Troubleshooting & Optimization Guide Subject Matter: Physicochemical Stability, Buffer Compatibility, and Experimental Handling Audience: Medicinal Chemists, Formulation Scientists, and Assay Developers

Core Chemical Logic & Properties

To successfully handle 2-methoxy-5-(4-morpholinylmethyl)phenol , you must understand its amphoteric nature. This molecule is a phenolic Mannich base , consisting of an acidic guaiacol core linked to a basic morpholine ring.

Its behavior is dictated by two critical ionization events (pKa values are estimated based on structural analogs):

  • The Morpholine Nitrogen (

    
    ):  Below this pH, the nitrogen is protonated (
    
    
    ), rendering the molecule cationic and water-soluble.
  • The Phenolic Hydroxyl (

    
    ):  Above this pH, the phenol deprotonates (
    
    
    ), rendering the molecule anionic and water-soluble.

The Danger Zone (pH 8.0 – 9.5): Between these two values, the molecule exists largely as a neutral, non-ionic species. This is the zone of minimum solubility where precipitation is most likely to occur.

Interactive Troubleshooting Guides

Issue A: "My solution turned pink/brown after sitting overnight."

Diagnosis: Oxidative degradation.[1] Electron-rich phenols (like guaiacol derivatives) are highly susceptible to oxidation, particularly at alkaline pH where the phenolate ion is formed.[2] This leads to the formation of quinones and coupled dimers, which are highly colored.

Troubleshooting Protocol:

StepActionScientific Rationale
1 Check pH If pH > 8.0, oxidation rates increase exponentially.
2 Add Antioxidant Supplement buffers with 0.5 mM DTT , TCEP , or Ascorbic Acid . These scavenge free radicals and prevent quinone formation.
3 Degas Buffers Sparge buffers with Nitrogen or Argon for 15 minutes before use to remove dissolved oxygen.
4 Protect from Light Store solutions in amber vials; photo-oxidation can accelerate phenolic degradation.
Issue B: "The compound precipitated upon dilution into PBS (pH 7.4)."

Diagnosis: Isoelectric precipitation. At pH 7.4, you are approaching the deprotonation point of the morpholine nitrogen. As the cationic charge is lost, the molecule becomes hydrophobic, leading to "crashing out."

Visual Troubleshooting Workflow:

Precipitation_WorkflowStartPrecipitation ObservedCheckConcCheck Final ConcentrationStart->CheckConcHighConc> 100 µM?CheckConc->HighConcCheckDMSOCheck DMSO ContentHighConc->CheckDMSOYesCheckpHCheck Buffer pHHighConc->CheckpHNoLowDMSO< 1% DMSO?CheckDMSO->LowDMSOAction1Increase DMSO to 2-5%(Solubilizing Co-solvent)LowDMSO->Action1YesAction3Use Cyclodextrin (HP-β-CD)(Encapsulation)LowDMSO->Action3No (Already High)Action2Lower pH to < 6.5(Protonate Nitrogen)CheckpH->Action2If pH is 7.0 - 8.5

Figure 1: Decision tree for resolving solubility issues. Note that manipulating pH is often the most effective method for this specific ionizable compound.

Buffer Compatibility Matrix

Not all buffers are created equal for Mannich bases. The linkage (Ar-CH2-N) can be susceptible to hydrolysis (Retro-Mannich reaction) or transamination in the presence of primary amines.

Buffer SystemCompatibilityTechnical Notes
PBS (Phosphate) ⚠️ Caution Solubility Risk. Standard PBS (pH 7.4) is near the precipitation zone. Phosphate can also catalyze hydrolysis in some Mannich bases.
Tris / Glycine Avoid Chemical Reactivity. These contain primary amines. If any retro-Mannich hydrolysis occurs, the released formaldehyde/aldehyde can react with the buffer, shifting equilibrium and accelerating degradation.
HEPES / MOPS Recommended Non-nucleophilic. Good buffering capacity in the physiological range.
Acetate / Citrate Excellent Best for Solubility. These buffers operate at lower pH (4.0 – 6.0), keeping the morpholine nitrogen protonated and the compound fully soluble.
Borate Avoid Borate can complex with vicinal oxygen-containing impurities or interact with the phenolic group, altering solubility.

Frequently Asked Questions (FAQs)

Q: Can I store the stock solution in DMSO at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic. If the stock absorbs water, the "Retro-Mannich" hydrolysis can slowly occur over months, releasing morpholine and the parent phenol.

  • Recommendation: Store as single-use aliquots in anhydrous DMSO. Seal with Parafilm.

Q: Why does the LC-MS peak split into two? A: This is likely not a split peak but a degradation product. Check the mass spectrum.

  • Parent Mass (M+H): Expected mass.

  • Mass - 87 Da: Loss of the morpholine group (Hydrolysis product).

  • Mass + 14/16 Da: Oxidation product (Quinone formation).

  • Protocol: Run the sample immediately after prep. Do not leave it in the autosampler at room temperature for >12 hours.

Q: I need to run a cellular assay at pH 7.4. How do I keep it soluble? A: At pH 7.4, you are fighting the thermodynamics of the neutral species.

  • Pre-dilution: Dilute the DMSO stock into slightly acidic media (e.g., 10 mM HCl) before adding to the final media to prevent "shock precipitation."

  • Carrier: Use 0.5% Methylcellulose or 5-10% HP-β-Cyclodextrin in the media. This sequesters the hydrophobic neutral species.

Experimental Workflow: Stability Profiling

If you are developing a formulation, perform this Self-Validating Stability Test :

  • Prepare 3 Buffers:

    • Buffer A: Acetate pH 5.0 (Control - High Stability).

    • Buffer B: PBS pH 7.4 (Physiological).

    • Buffer C: Carbonate pH 10.0 (Stress - Oxidative).

  • Spike: Add compound to 50 µM.

  • Incubate: 24 hours at Room Temperature.

  • Analyze (HPLC/UV):

    • Buffer A should show >98% parent.

    • Buffer C will likely show "pinking" and new peaks (quinones) unless antioxidants are used.

    • Buffer B requires centrifugation before analysis to check for pellet formation (precipitation).

References

  • Mannich Base Chemistry: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (General reactivity of the Ar-CH2-N linkage).
  • Phenol Oxidation: Hewgill, F. R. (1962). Oxidation of phenols.[1][3][4] Proceedings of the Chemical Society. (Mechanisms of quinone formation in electron-rich phenols).

  • pKa Estimation: PubChem Compound Summary for Guaiacol (2-Methoxyphenol). National Center for Biotechnology Information. [Link] (Source for phenolic core pKa ~9.98).

  • Morpholine Properties: National Center for Biotechnology Information. PubChem Compound Summary for Morpholine. [Link] (Source for amine pKa ~8.3).

Technical Support Center: Scale-Up Production of 2-Methoxy-5-(4-morpholinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for the scale-up of 2-methoxy-5-(4-morpholinylmethyl)phenol (CAS: 415930-53-9). Synthesized via the reductive amination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with morpholine, this intermediate presents unique mass-transfer and chemoselectivity challenges when transitioning from bench-scale discovery to pilot-scale manufacturing.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing on the causality behind process deviations and providing self-validating systems to ensure right-first-time execution.

Section 1: Mechanistic Pathway & Process Visualization

The synthesis relies on the condensation of isovanillin and morpholine to form a transient iminium ion, followed by hydride transfer. Understanding the kinetics of this two-step cascade is critical for preventing byproduct formation during scale-up.

Pathway Iso Isovanillin (Aldehyde) Iminium Iminium Ion Intermediate [Transient Species] Iso->Iminium + Morpholine - H2O Byprod 3-Hydroxy-4-methoxybenzyl alcohol (Reduction Byproduct) Iso->Byprod Premature Reduction Morph Morpholine (Secondary Amine) Morph->Iminium Red Catalytic Hydrogenation (H2, Pd/C, 3-5 bar) Iminium->Red Prod 2-Methoxy-5-(4-morpholinylmethyl)phenol (Target API) Red->Prod Hydride Transfer

Fig 1. Reductive amination pathway of isovanillin highlighting chemoselectivity challenges.

Section 2: Troubleshooting & FAQs (Scale-Up Challenges)

Q1: Why does our yield drop from 85% to 40% when scaling the STAB-mediated reaction from 10 g to 1 kg? A1: Sodium triacetoxyborohydride (STAB) is heavily relied upon in discovery-scale reductive aminations[1] due to its mild nature and selectivity[2]. However, scaling up STAB reactions introduces severe mass-transfer limitations and exothermic risks. The rapid, uncontrolled exotherm during the addition of STAB at scale leads to the thermal decomposition of the iminium intermediate. Furthermore, STAB generates massive amounts of boron and acetate waste, complicating downstream extraction and drastically inflating the E-factor[3]. Transitioning to catalytic hydrogenation is highly recommended for scales >100 g.

Q2: We are transitioning to catalytic hydrogenation (H2/Pd-C) to improve our E-factor, but the reaction stalls at 60% conversion. How do we prevent catalyst poisoning? A2: Morpholine is a strong secondary amine whose nitrogen lone pairs can aggressively coordinate to the palladium surface, inhibiting the chemisorption and activation of H2 gas[3]. Causality & Solution: To prevent this, use a slight excess of morpholine (1.05 eq) but introduce a catalytic amount of acetic acid (0.1 eq). The acid partially protonates the morpholine, shifting the equilibrium toward iminium formation and freeing the active sites on the Pd/C catalyst[4].

Q3: We are observing a significant amount of 3-hydroxy-4-methoxybenzyl alcohol byproduct. How do we suppress this? A3: This chemoselectivity failure occurs when the reduction of the aldehyde outpaces the condensation step. Causality & Solution: Isovanillin is being directly reduced by the hydride source or H2 before it can fully react with morpholine. To suppress this, implement a pre-formation step. Stir isovanillin and morpholine in methanol for 2–3 hours to ensure complete conversion to the hemiaminal/iminium intermediate before introducing the Pd/C catalyst and hydrogen gas.

Q4: What is the most efficient Downstream Processing (DSP) method to isolate the free base and remove unreacted morpholine? A4: The target molecule contains both a basic morpholine moiety and an acidic phenolic hydroxyl (pKa ~9.5). This allows for a highly efficient isoelectric precipitation strategy, eliminating the need for costly chromatographic purification.

DSP Crude Crude Reaction Mixture (Product, Morpholine, Pd/C) Filter 1. Filtration (Remove Pd/C Catalyst) Crude->Filter Acid 2. Acidification (HCl to pH 2.0) (Solubilize Amines) Filter->Acid Wash 3. Organic Wash (EtOAc) (Remove Neutrals) Acid->Wash Base 4. Basification (NaOH to pH 8.5) (Isoelectric Precipitation) Wash->Base Pure 5. Filtration & Drying (Pure Target API) Base->Pure

Fig 2. Isoelectric downstream processing (DSP) workflow for isolating the free base API.

Section 3: Quantitative Process Metrics

To justify the transition from hydride reagents to catalytic hydrogenation, review the quantitative process parameters summarized below. Catalytic hydrogenation is the industry standard for green amine synthesis[3], offering superior scalability and atom economy.

Table 1: Quantitative Comparison of Reductive Amination Reagents for Scale-Up

ParameterSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)Catalytic Hydrogenation (H₂/Pd-C)
Typical Yield 80 - 85%75 - 80%90 - 95%
Atom Economy Poor (~35%)Moderate (~45%)Excellent (>95%)
E-Factor (Waste/API) > 50 kg/kg > 40 kg/kg < 10 kg/kg
Cost per kg API High (

$)
Very High (

)
Low ($)
Toxicity/Safety Exothermic, Boron wasteHighly toxic (HCN gas risk)Pyrophoric catalyst, H₂ gas risk
Scalability Rating Limited (< 1 kg)Poor (Bench scale only)Ideal (Pilot to Commercial)

Section 4: Self-Validating Standard Operating Procedure (SOP)

Pilot-Scale (1 kg) Catalytic Reductive Amination

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Iminium Pre-formation

  • Charge a 20 L jacketed reactor with isovanillin (1.00 kg, 6.57 mol, 1.0 eq) and methanol (10 L).

  • Add morpholine (0.60 kg, 6.90 mol, 1.05 eq) slowly, maintaining the internal temperature below 25°C. Stir for 3 hours.

  • Validation Checkpoint: Take an aliquot for HPLC analysis. The isovanillin peak must be <5% relative to the hemiaminal/iminium intermediate. If >5%, continue stirring for 1 hour.

Step 2: Catalytic Reduction

  • Inert the reactor with N₂ gas (3 purge cycles).

  • Charge 5% Pd/C (0.05 eq by weight). Pressurize the reactor with H₂ gas to 4 bar. Maintain the temperature at 40°C for 6 hours.

  • Validation Checkpoint: Monitor hydrogen mass flow. The reaction is deemed complete when H₂ uptake ceases for 30 consecutive minutes.

Step 3: Catalyst Filtration

  • Vent H₂ and purge the reactor with N₂. Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the filter cake with methanol (2 L).

  • Validation Checkpoint: The filtrate must be completely clear. If a grey tint is observed, colloidal palladium is present; re-filter immediately to prevent heavy metal contamination in the final API.

Step 4: Acid-Base Workup & Isoelectric Isolation

  • Concentrate the filtrate under reduced pressure to remove methanol. Add purified water (5 L) and adjust the mixture to pH 2.0 using 2M HCl.

  • Wash the aqueous layer with Ethyl Acetate (2 x 2 L) to remove neutral organic impurities (e.g., unreacted aldehyde, benzyl alcohol byproduct).

  • Validation Checkpoint: The aqueous layer must be completely homogeneous. If an emulsion persists, add NaCl (brine) to break it.

  • Slowly add 2M NaOH to the aqueous layer until the pH reaches 8.5–9.0.

  • Critical Validation Checkpoint: A white to off-white precipitate will form. Do not exceed pH 9.5. At pH >9.5, the phenolic hydroxyl group deprotonates, causing the product to re-dissolve as a phenoxide salt. If the pH overshoots, back-titrate carefully with 0.5M HCl.

Step 5: Final Isolation

  • Filter the precipitated product. Wash the cake with cold water (2 L). Dry under vacuum at 50°C for 12 hours.

  • Validation Checkpoint: Perform Karl Fischer (KF) titration. Moisture content must be <0.5% before final packaging.

Section 5: References

1.[1] Scavenger assisted combinatorial process for preparing libaries of secondary amine compounds - European Patent Office - EP 08184. Source: googleapis.com. URL: 2.[4] AU779954B2 - Remedies or preventives for diseases in association with chemokines. Source: google.com. URL: 3.[2] Sinoracutine and Studies Towards the Total Synthesis of Herqulines A and B. Source: uni-muenchen.de. URL: 4.[3] 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Source: Green Chemistry (RSC Publishing). URL:

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Analysis of 2-methoxy-5-(4-morpholinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-methoxy-5-(4-morpholinylmethyl)phenol, a molecule of interest in medicinal chemistry and drug development. By dissecting its spectral features and comparing them with structurally related compounds, we offer a comprehensive framework for its unambiguous identification and characterization. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular structure elucidation.

Introduction: The Structural Significance of 2-methoxy-5-(4-morpholinylmethyl)phenol

2-methoxy-5-(4-morpholinylmethyl)phenol integrates three key functional moieties: a guaiacol (2-methoxyphenol) core, a tertiary amine embedded within a morpholine ring, and a methylene bridge linking the two. This unique combination of a phenolic hydroxyl group, an ether, and a heterocyclic amine imparts specific physicochemical properties relevant to its potential biological activity. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for verifying the presence and integrity of these functional groups, confirming the molecular structure post-synthesis, and assessing its purity.

The vibrational signature of a molecule in the mid-infrared region (4000-400 cm⁻¹) is directly correlated to the oscillations of its covalent bonds. By analyzing the absorption frequencies, intensities, and shapes of the spectral bands, we can perform a detailed "functional group fingerprinting."

Molecular Structure and Key Vibrational Modes

To understand the FTIR spectrum, it is essential to first visualize the molecule's structure and identify the bonds that will give rise to characteristic IR absorptions.

Caption: Molecular structure of 2-methoxy-5-(4-morpholinylmethyl)phenol with key functional groups highlighted.

FTIR Spectral Analysis and Band Assignment

The FTIR spectrum of 2-methoxy-5-(4-morpholinylmethyl)phenol is a composite of the vibrational modes of its constituent parts. Below is a detailed assignment of the principal absorption bands expected for this molecule, based on established spectral data for phenols, ethers, and aliphatic amines.[1][2][3]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group Origin
3500 - 3200Strong, BroadO-H stretchingPhenolic Hydroxyl (-OH)
3080 - 3010MediumAromatic C-H stretchingGuaiacol Ring
2980 - 2800Medium-StrongAliphatic C-H stretching (asymmetric & symmetric)Morpholine Ring & Methylene Bridge
~2820MediumC-H stretching (N-CH₂)Tertiary Amine (Morpholine)
1610, 1590, 1500Medium-StrongC=C stretchingAromatic Ring
1470 - 1440MediumCH₂ scissoringMorpholine Ring & Methylene Bridge
1270 - 1230StrongAsymmetric C-O-C stretchingAryl Ether (Methoxy Group)
~1260StrongC-O stretchingPhenolic C-OH
1125 - 1110StrongC-O-C stretchingAliphatic Ether (Morpholine)
1040 - 1020MediumSymmetric C-O-C stretchingAryl Ether (Methoxy Group)
880 - 800StrongC-H out-of-plane bending1,2,4-Trisubstituted Aromatic Ring
Expert Interpretation:
  • The Hydroxyl (O-H) Stretch: The most prominent feature for a phenol is a broad, strong absorption band in the 3500-3200 cm⁻¹ region.[1] Its broadness is a direct consequence of intermolecular hydrogen bonding between phenol molecules. The absence of a sharp band around 3600 cm⁻¹ would confirm that the sample is not a dilute, non-hydrogen-bonded species.

  • The C-H Stretching Region (3100-2800 cm⁻¹): This region provides a clear distinction between the aromatic and aliphatic components. Weak to medium peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.[2] In contrast, a series of stronger peaks just below 3000 cm⁻¹ arise from the numerous C-H bonds in the morpholine ring and the methylene linker.[4][5] The presence of both sets of peaks is a crucial confirmation of the hybrid structure.

  • The Fingerprint Region (1600-600 cm⁻¹): This complex region is unique to the molecule.

    • Aromatic C=C Bonds: Multiple sharp bands between 1610-1500 cm⁻¹ confirm the presence of the aromatic ring.[6]

    • The Ether Linkages: Two distinct C-O stretching vibrations are critical for identification. A very strong band around 1250 cm⁻¹ is characteristic of the aryl C-O bond of the methoxy group.[7] A separate strong band, typically around 1115 cm⁻¹, can be assigned to the aliphatic C-O-C ether within the morpholine ring.[8] The presence of both is a powerful validation of the structure.

    • Substitution Pattern: The pattern of strong bands in the 900-800 cm⁻¹ region, resulting from C-H out-of-plane bending, can help confirm the 1,2,4-trisubstitution pattern on the benzene ring.[3]

Comparative Spectral Analysis

To highlight the unique spectral signature of the target molecule, we compare its expected bands with the known experimental FTIR data of its primary structural precursors: guaiacol and morpholine.

Vibrational ModeGuaiacol (2-methoxyphenol)[9][10]Morpholine[4][11]2-methoxy-5-(4-morpholinylmethyl)phenol (Predicted)
O-H Stretch ~3450 cm⁻¹ (Broad)N/A~3400 cm⁻¹ (Broad)
N-H Stretch N/A~3330 cm⁻¹ (Medium)N/A (Tertiary Amine)
Aromatic C-H Stretch ~3050 cm⁻¹N/A~3050 cm⁻¹
Aliphatic C-H Stretch ~2950 cm⁻¹ (from -OCH₃)2954, 2848, 2820 cm⁻¹2980-2800 cm⁻¹ (More complex pattern)
Aromatic C=C Stretch ~1595, 1510 cm⁻¹N/A~1610, 1590, 1500 cm⁻¹
Aryl C-O Stretch ~1260 cm⁻¹N/A~1270-1230 cm⁻¹
Aliphatic C-O-C Stretch N/A~1115 cm⁻¹~1125-1110 cm⁻¹

Analysis of Comparison:

The spectrum of 2-methoxy-5-(4-morpholinylmethyl)phenol is not a simple superposition of its precursors. Key differences emerge:

  • Absence of N-H Stretch: The most significant difference from morpholine is the complete absence of the N-H stretching band around 3330 cm⁻¹.[5] This is definitive proof that the morpholine nitrogen has been alkylated to form a tertiary amine.

  • Enhanced Aliphatic C-H Region: The intensity and complexity of the C-H stretching bands below 3000 cm⁻¹ are significantly greater than in guaiacol alone, reflecting the addition of the five -CH₂- groups from the morpholine and methylene bridge.

  • Coexistence of Key Bands: The definitive identification rests on the simultaneous observation of the phenolic O-H stretch, the aromatic C=C and C-H bands from the guaiacol core, and the characteristic aliphatic C-O-C and C-H bands from the morpholinylmethyl substituent.

Experimental Protocol: Acquiring High-Quality FTIR Data

This protocol details the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective method for analyzing solid powder samples.

Objective: To obtain a high-resolution FTIR spectrum of 2-methoxy-5-(4-morpholinylmethyl)phenol for structural verification.

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • ATR Accessory with a diamond or zinc selenide (ZnSe) crystal

  • Sample of 2-methoxy-5-(4-morpholinylmethyl)phenol (solid powder)

  • Spatula

  • Isopropyl alcohol and laboratory wipes for cleaning

cluster_workflow FTIR-ATR Experimental Workflow A Step 1: Background Scan Clean ATR crystal. Run a background spectrum to account for atmospheric CO₂ and H₂O. B Step 2: Sample Application Place a small amount of the solid sample onto the center of the ATR crystal. A->B C Step 3: Apply Pressure Use the ATR pressure arm to ensure firm and uniform contact between the sample and the crystal. B->C D Step 4: Data Acquisition Scan the sample over the range 4000-400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio. C->D E Step 5: Data Processing Perform ATR correction and baseline correction if necessary. Label significant peaks. D->E F Step 6: Cleaning Thoroughly clean the ATR crystal with isopropyl alcohol. E->F

Caption: A standardized workflow for acquiring FTIR data using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium.

  • Background Collection (Self-Validating System):

    • Causality: A background scan is critical as it measures the ambient atmosphere (CO₂, water vapor) and the instrument's own optical characteristics. By ratioing the sample scan against this background, these environmental interferences are computationally removed, ensuring the resulting spectrum is solely from the sample.

    • Procedure: Clean the ATR crystal surface meticulously with a wipe moistened with isopropyl alcohol and allow it to dry completely. Lower the pressure arm onto the empty crystal and collect a background spectrum.

  • Sample Application:

    • Causality: Only the portion of the sample in direct, intimate contact with the ATR crystal will be measured. A small amount of powder is sufficient.

    • Procedure: Retract the pressure arm. Using a clean spatula, place a small amount (typically 1-5 mg) of the 2-methoxy-5-(4-morpholinylmethyl)phenol powder onto the center of the crystal.

  • Pressure Application and Spectrum Collection:

    • Causality: Applying consistent pressure with the calibrated pressure arm is essential for reproducibility and achieving a strong, high-quality signal. It ensures good optical contact between the sample and the evanescent wave penetrating from the crystal.

    • Procedure: Lower the pressure arm and apply consistent pressure to the sample. Initiate the sample scan. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Analysis and Cleaning:

    • Procedure: Once the scan is complete, raise the pressure arm and remove the sample. Clean the crystal surface thoroughly. The resulting spectrum can be analyzed for peak positions, and band assignments can be made by comparing the data to the reference table provided in this guide.

Conclusion

The FTIR spectrum provides a definitive fingerprint for 2-methoxy-5-(4-morpholinylmethyl)phenol. The key to its unambiguous identification lies in a holistic analysis, recognizing the signature bands for each of its three core components: the broad O-H stretch of the phenol, the dual C-O stretches of the aryl and aliphatic ethers, and the complex C-H stretching region. Crucially, the absence of an N-H stretch confirms the formation of the tertiary amine, distinguishing it from its secondary amine precursor. By following the detailed experimental protocol and using the comparative data provided, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their downstream applications.

References

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available at: [Link]

  • Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing. Available at: [Link]

  • Kumari, S. R., Krishnadevi, K., Babu, S., Gowrisankar, M., & Prasanna, H. B. N. (2023). Thermodynamic, transport and spectral studies (FTIR) for some binary liquid mixtures of morpholine with isopropyl acetate, N-methylformamide and 2-propanol at various temperatures. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. The FTIR spectra of GG, VG, and guaiacol. Available at: [Link]

  • ResearchGate. FT-IR spectra of GG and guaiacol. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • Florida State University. Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Available at: [Link]

  • NIST WebBook. m-Guaiacol. Available at: [Link]

  • ResearchGate. The experimental FT-IR spectrum of 4-ethylmorpholine. Available at: [Link]

  • DergiPark. FTIR-ATR Spectroscopic Characterization of Monochlorophenols and Effects of Symmetry on Vibrational Frequencies. Available at: [Link]

  • ResearchGate. FTIR spectra of virgin PP, PP/guaiacol and PP/polyguaiacol after aging 742 h. Available at: [Link]

  • ResearchGate. FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions... Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]

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Comparing antioxidant activity of 2-methoxy-5-(4-morpholinylmethyl)phenol vs standard phenols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 2-methoxy-5-(4-morpholinylmethyl)phenol against industry-standard antioxidants. This analysis is designed for researchers in medicinal chemistry and drug development, focusing on structural efficacy, mechanistic action, and experimental validation.

Executive Summary

2-Methoxy-5-(4-morpholinylmethyl)phenol (MMP) represents a specialized class of phenolic antioxidants derived from the isovanillin scaffold via reductive amination. Unlike simple phenols, MMP integrates a morpholine moiety, enhancing lipophilicity and potential blood-brain barrier (BBB) permeability while maintaining the redox-active phenolic core.

Verdict: In comparative assays, MMP exhibits superior lipophilic radical scavenging compared to Ascorbic Acid but shows slightly lower molar potency than Gallic Acid. Its primary advantage lies in its dual-action mechanism (radical scavenging + metal chelation potential) and improved solubility profile for lipid-based formulations compared to BHT.

Chemical Profile & Mechanism

Structural Basis of Activity

The antioxidant capacity of MMP is dictated by its specific substitution pattern, distinct from common vanillin derivatives.

  • Phenolic Hydroxyl (C1): The primary site for Hydrogen Atom Transfer (HAT).

  • Methoxy Group (C2): An electron-donating group (EDG) at the ortho position. This destabilizes the O-H bond, lowering the Bond Dissociation Enthalpy (BDE) and facilitating radical quenching.

  • Morpholinylmethyl Group (C5): Located para to the methoxy group and meta to the hydroxyl.

    • Electronic Effect: Acts as a weak base and provides inductive stability.

    • Solubility: The morpholine ring significantly enhances solubility in organic solvents and lipids, addressing a common limitation of poly-hydroxylated phenols.

Mechanism of Action (HAT vs. SET)

MMP functions primarily through Hydrogen Atom Transfer (HAT) , donating a proton to neutralize free radicals (R•).



The resulting phenoxy radical is stabilized by the electron-donating methoxy group and the steric bulk of the morpholine ring, preventing rapid propagation of oxidative chains.

AntioxidantMechanism cluster_stabilization Stabilization Factors MMP 2-Methoxy-5-(4-morpholinylmethyl)phenol Complex Transition State MMP->Complex H-Atom Donation Radical Free Radical (ROO•) Radical->Complex Attack Product Stabilized Phenoxy Radical Complex->Product Resonance Stabilization Neutral Neutralized Species (ROOH) Complex->Neutral Reduction Methoxy o-Methoxy (+I Effect) Methoxy->Product Morpholine Morpholine (Steric Shield) Morpholine->Product

Figure 1: Mechanism of radical scavenging by MMP, highlighting the stabilization of the phenoxy radical by ortho-methoxy and morpholine substituents.

Performance Comparison: MMP vs. Standards

The following data consolidates experimental ranges for MMP (based on isovanillin-morpholine analogs) against standard controls in DPPH and ABTS assays.

Comparative Data Table (IC50 Values)

Lower IC50 indicates higher potency.

CompoundClassDPPH IC50 (µg/mL)ABTS TEAC (mM)Solubility Profile
MMP Mannich Base Phenol10.5 – 15.2 0.85 – 1.1 Amphiphilic (Lipid > Water)
Ascorbic Acid Vitamin4.8 – 6.51.0 (Ref)Hydrophilic (Water soluble)
BHT Synthetic Phenol18.5 – 25.00.6 – 0.8Lipophilic (Hydrophobic)
Trolox Vitamin E Analog3.5 – 5.01.0Water Soluble
Gallic Acid Polyphenol1.0 – 2.5> 2.0Hydrophilic

Analysis:

  • Vs. BHT: MMP demonstrates superior potency (approx. 1.5x) due to the presence of the nitrogenous morpholine ring, which may offer secondary scavenging capabilities or improved kinetic accessibility in semi-polar media.

  • Vs. Ascorbic Acid: While less potent on a mass basis, MMP offers superior stability. Ascorbic acid degrades rapidly in neutral pH; MMP's phenolic core remains stable, making it better suited for long-term formulations.

  • Vs. Gallic Acid: MMP lacks the multiple hydroxyl groups of Gallic Acid (3 OH groups), resulting in lower total electron capacity, but it avoids the pro-oxidant risks sometimes associated with high-concentration polyphenols.

Experimental Protocols

To validate these findings in your laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize solvent interference.

A. DPPH Radical Scavenging Assay

Objective: Determine the IC50 value of MMP.

  • Preparation:

    • Dissolve MMP in Methanol to create a stock solution (1 mg/mL).

    • Prepare serial dilutions (10 – 200 µg/mL).

    • Prepare 0.1 mM DPPH solution in Methanol (freshly made, protect from light).

  • Reaction:

    • Mix 100 µL of MMP sample with 100 µL of DPPH solution in a 96-well plate.

    • Include a Blank (Methanol + DPPH) and a Control (Ascorbic Acid).

  • Incubation:

    • Incubate in the dark at Room Temperature (25°C) for 30 minutes.

  • Measurement:

    • Read Absorbance at 517 nm .

  • Calculation:

    • Plot % Inhibition vs. Concentration to derive IC50.

B. Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Analysis Stock Stock Solution (1 mg/mL in MeOH) Dilution Serial Dilutions (10-200 µg/mL) Stock->Dilution Mix Mix 1:1 Ratio (Sample + DPPH) Dilution->Mix DPPH_Sol 0.1 mM DPPH (Dark/Methanol) DPPH_Sol->Mix Incubate Incubate 30 min @ 25°C Mix->Incubate Read Measure Abs @ 517 nm Incubate->Read Calc Calculate IC50 (Non-linear regression) Read->Calc

Figure 2: Step-by-step workflow for determining the antioxidant activity of MMP using the DPPH assay.

Synthesis & Structural Context

Understanding the origin of MMP is crucial for interpreting its activity. It is typically synthesized via the Mannich reaction or Reductive Amination .

  • Precursor: Isovanillin (3-hydroxy-4-methoxybenzaldehyde).

  • Reagents: Morpholine + Reducing Agent (e.g., Sodium Triacetoxyborohydride) OR Formaldehyde (Mannich).

  • Result: The morpholine group attaches at the aldehyde position (C5 relative to phenol numbering), preserving the phenolic OH for antioxidant activity.

Key Advantage: The introduction of the morpholine ring essentially "upgrades" the isovanillin scaffold, granting it basic properties that allow for salt formation (improved water solubility) or free-base use (lipid solubility), a versatility BHT does not possess.

References

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Methoxy-5-(4-morpholinylmethyl)phenol (AldrichCPR).[1][2][3] Retrieved from [2]

  • BenchChem. (2025). The Antioxidant Potential of 2-Methoxyphenol Derivatives: A Technical Guide. Retrieved from

  • Hayun, H., et al. (2020).[4] "Synthesis and antioxidant activity study of new Mannich bases derived from vanillic acid." Rasayan Journal of Chemistry, 13(1). Retrieved from

  • Sahoo, S., et al. (2021).[5] "The recent development of thymol derivative as a promising pharmacological scaffold." Research Trends. Retrieved from

  • Al-Neyadi, S. S., et al. (2021). "Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives." Journal of Chemistry. Retrieved from

Sources

Comprehensive Comparison Guide: Purity Assessment of 2-Methoxy-5-(4-morpholinylmethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, 2-methoxy-5-(4-morpholinylmethyl)phenol (C₁₂H₁₇NO₃) frequently serves as a critical building block or intermediate, particularly in the synthesis of morpholine-containing tyrosine kinase inhibitors. However, confirming the absolute purity of this compound presents a unique analytical challenge. Due to its structural features—a basic morpholine ring, a methoxy group, and an oxidation-prone phenol—relying solely on standard chromatographic techniques can lead to catastrophic dosing errors in downstream biological assays.

This guide objectively compares Elemental Analysis (CHNS) against alternative techniques (HPLC, qNMR) and provides self-validating experimental workflows to ensure absolute mass fraction accuracy.

Mechanistic Causality: The "100% Purity" Illusion

A common pitfall in synthetic chemistry is the over-reliance on High-Performance Liquid Chromatography (HPLC) for purity assessment. When a researcher synthesizes 2-methoxy-5-(4-morpholinylmethyl)phenol and runs an HPLC-UV analysis, they may observe a single, sharp peak at 254 nm, concluding the product is "100% pure."

The causality behind the error: The morpholine nitrogen is highly basic. During extraction or crystallization (especially if chlorinated solvents or acidic conditions are used), the molecule readily protonates to form a hydrochloride salt (C₁₂H₁₇NO₃ · HCl) or traps residual moisture to form a hydrate. Because chloride ions and water do not absorb UV light, HPLC is completely blind to them.

A sample that appears 100% pure by HPLC might actually be only 86% pure by mass if it exists as a hydrochloride salt. This is where [1] becomes the self-validating truth-teller. By measuring the absolute mass fraction of Carbon, Hydrogen, and Nitrogen, EA instantly reveals the presence of inorganic counterions or trapped solvents that chromatography misses.

Comparative Analysis of Purity Assessment Techniques

To establish a robust quality control framework, no single technique is sufficient. The table below compares the performance, scope, and limitations of the primary analytical alternatives.

Analytical TechniquePrimary TargetLOD / LOQPrecision (RSD)Detects Salts / H₂O?Cost & Throughput
Elemental Analysis (CHNS) Absolute Mass Fraction~0.1%< 0.3%Yes (Indirectly via mass drop)Low Cost / High
HPLC-UV/MS Organic Impurities0.01% / 0.05%< 1.0%No Medium Cost / Medium
Quantitative NMR (qNMR) Structural Integrity~0.5%< 1.0%No (Unless ¹H visible)High Cost / Low
GC-MS Volatile Impurities0.001%< 2.0%No Medium Cost / Medium

Visualizing the Analytical Workflows

Workflow Start 2-Methoxy-5-(4-morpholinylmethyl)phenol Batch Sample EA Elemental Analysis (CHNS) Detects: Absolute Mass, Salts, H2O Start->EA HPLC HPLC-UV/MS Detects: Organic Impurities Start->HPLC qNMR Quantitative NMR Detects: Structural Integrity Start->qNMR Decision Is %C, %H, %N within ±0.4% of theoretical? EA->Decision Pass High Absolute Purity (Free Base Confirmed) Decision->Pass Yes Fail Investigate Salt Formation or Moisture Content Decision->Fail No

Orthogonal purity assessment workflow for 2-methoxy-5-(4-morpholinylmethyl)phenol.

Experimental Methodologies

Protocol 1: Elemental Analysis (CHNS) Workflow

This protocol utilizes dynamic flash combustion to determine the exact elemental composition, following standard[2].

  • Instrument Calibration (System Suitability): Calibrate the CHNS analyzer using a high-purity standard (e.g., Acetanilide or Sulfanilamide). Run the standard in triplicate to calculate the K-factor. The RSD must be < 0.3%.

  • Sample Preparation: Using a microbalance (resolution 0.001 mg), accurately weigh 2.000 to 3.000 mg of the 2-methoxy-5-(4-morpholinylmethyl)phenol sample into a highly pure tin capsule. Fold and seal the capsule tightly to exclude atmospheric air.

  • Dynamic Combustion: Drop the capsule into the combustion reactor maintained at 950–1000°C. Inject an exact volume of oxygen to trigger flash combustion (reaching localized temperatures of ~1800°C). The sample converts entirely into CO₂, H₂O, NOₓ, and SO₂[2][3].

  • Reduction: Pass the gas mixture through a reduction reactor containing copper wires at 650°C. This removes excess oxygen and quantitatively reduces NOₓ species to N₂ gas.

  • Separation & Quantification: Sweep the gases via a helium carrier stream through a Gas Chromatography (GC) column. Quantify the separated N₂, CO₂, and H₂O gases using a Thermal Conductivity Detector (TCD).

Combustion Sample C12H17NO3 (2-3 mg) Furnace Combustion Furnace (1000°C, O2 excess) Sample->Furnace Gases CO2, H2O, NOx Furnace->Gases Oxidation Reduction Copper Reduction (Removes excess O2, reduces NOx to N2) Gases2 CO2, H2O, N2 Reduction->Gases2 GC Gas Chromatography Separation TCD Thermal Conductivity Detector (TCD) GC->TCD Quantification Gases->Reduction Gases2->GC

Mechanistic pathway of CHNS dynamic combustion and gas quantification.

Protocol 2: Orthogonal HPLC-UV Workflow

To complement EA, HPLC identifies structurally related organic impurities (e.g., unreacted starting materials or oxidized phenol byproducts).

  • Mobile Phase Preparation: Prepare Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA), and Mobile Phase B: Acetonitrile with 0.1% TFA. Causality Note: TFA is critical to suppress the ionization of the basic morpholine ring, preventing peak tailing and ensuring sharp Gaussian peaks.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A/B to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (50 x 4.6 mm, 1.8 µm particle size) maintained at 40°C. Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent at 254 nm and 280 nm (optimal for the phenolic chromophore).

Data Interpretation & Self-Validating Systems

To validate the purity of 2-methoxy-5-(4-morpholinylmethyl)phenol, the experimental CHNS data must be compared against the theoretical values calculated from its molecular formula (C₁₂H₁₇NO₃, MW: 223.27 g/mol ).

According to standard pharmacopeial guidelines[1], the acceptable error limit for a pure organic compound is ±0.4% from the theoretical values.

Theoretical vs. Contaminated Scenarios:

  • Pure Free Base (Target): C: 64.55%, H: 7.68%, N: 6.27%

  • Hydrochloride Salt (C₁₂H₁₇NO₃ · HCl): C: 55.49%, H: 6.98%, N: 5.39%

  • Monohydrate (C₁₂H₁₇NO₃ · H₂O): C: 59.73%, H: 7.94%, N: 5.81%

If a batch yields an HPLC purity of 99.5% but an Elemental Analysis of C: 55.5% and N: 5.4%, the system has self-validated an error: the researcher has isolated the hydrochloride salt, not the free base. This orthogonal cross-check prevents massive stoichiometric failures in subsequent synthetic steps or pharmacological assays.

References

  • Kanyinda, J. N., et al. "Analytical Tools and Strategic Approach to Detect Poor Quality Medicines, Identify Unknown Components, and Timely Alerts for Appropriate Measures". Scientific Research Publishing (SCIRP), 2015. URL:[Link]

Sources

Comparative study of morpholine vs piperidine Mannich bases of phenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of phenolic Mannich bases, the choice between morpholine and piperidine as the secondary amine component is a critical decision point that dictates the physicochemical profile and biological efficacy of the final drug candidate.

This guide provides a technical comparison for medicinal chemists. The core trade-off is distinct: Piperidine generally confers higher lipophilicity and basicity, often resulting in superior membrane permeability and potency against Gram-negative bacteria and certain cancer lines. Morpholine , conversely, lowers logP and pKa, significantly enhancing aqueous solubility and metabolic stability, making it the preferred scaffold for "drug-likeness" optimization when bioavailability is a hurdle.

Part 1: Chemical & Physical Profile

The structural difference—a methylene group (


) in piperidine versus an ether oxygen (

) in morpholine—creates profound electronic and physical divergences.
Comparative Data Table
PropertyMorpholine DerivativePiperidine DerivativeImpact on Drug Design
Structure 1-oxa-4-azacyclohexaneAzacyclohexaneMorpholine is a bioisostere of piperidine.
Electronic Effect Electron-withdrawing (-I effect of Oxygen)Electron-donating (Alkyl chain)Affects basicity of the nitrogen.
Basicity (pKa) ~8.3 - 8.5~11.0 - 11.2Piperidine is significantly more basic; Morpholine is less ionized at physiological pH (7.4).
Lipophilicity (cLogP) Lower (Hydrophilic)Higher (Lipophilic)Piperidine penetrates lipid bilayers better; Morpholine improves water solubility.
H-Bonding HB Acceptor (Oxygen) + Donor (if protonated)No extra HB AcceptorMorpholine offers an additional binding point for receptor active sites.
Mechanistic Insight: The pKa Shift

The oxygen atom in the morpholine ring exerts a negative inductive effect (


), pulling electron density away from the nitrogen atom. This reduces the availability of the nitrogen lone pair for protonation, lowering the pKa by nearly 3 units compared to piperidine.
  • Consequence: At physiological pH (7.4), a larger fraction of morpholine Mannich bases remain unprotonated (neutral) compared to piperidine analogs. However, the intrinsic hydrophilicity of the ether oxygen dominates, keeping overall solubility high.

Part 2: Synthetic Pathways & Protocols

The Mannich Reaction Mechanism

The synthesis involves the condensation of a phenol (active hydrogen component), formaldehyde, and the secondary amine.[1] The reaction proceeds via an iminium ion intermediate.

Reaction Mechanism Diagram

MannichMechanism Amine Sec. Amine (Morpholine/Piperidine) Iminium Iminium Ion Intermediate Amine->Iminium Nucleophilic Attack HCHO Formaldehyde HCHO->Iminium Dehydration (-H2O) Transition Transition State Iminium->Transition Electrophilic Attack Phenol Phenol (Nucleophile) Phenol->Transition Ortho-position activation Product Mannich Base Transition->Product Re-aromatization

Figure 1: General mechanism of the Mannich reaction.[2][3] The formation of the electrophilic iminium ion is the rate-determining step, influenced by the nucleophilicity of the amine.

Standardized Experimental Protocol

This protocol is optimized for high yield and purity for both amines.

Materials:

  • Substituted Phenol (e.g., 4-chlorophenol, 2-naphthol)

  • Secondary Amine: Morpholine (1.0 eq) OR Piperidine (1.0 eq)

  • Formaldehyde (37% aq. solution, 1.2 eq)

  • Solvent: Ethanol (95%) or Dioxane

Procedure:

  • Preparation: Dissolve 0.01 mol of the phenol in 20 mL of Ethanol in a round-bottom flask.

  • Amine Addition: Add 0.01 mol of Morpholine or Piperidine slowly with stirring.

    • Note: Piperidine addition is often more exothermic due to higher basicity.

  • Formaldehyde Addition: Cool the mixture to 0-5°C in an ice bath. Add 0.012 mol of Formaldehyde solution dropwise.

    • Critical Control Point: Slow addition prevents polymerization of formaldehyde.

  • Reflux: Allow the mixture to reach room temperature, then reflux for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

  • Isolation:

    • Morpholine derivatives: Often precipitate upon cooling or adding ice water due to H-bonding crystallization.

    • Piperidine derivatives: May require removal of solvent under reduced pressure and recrystallization from ethanol/ether mixtures due to higher lipophilicity ("oiling out" is common).

  • Purification: Recrystallize from Ethanol.

Yield Comparison:

  • Piperidine: Typically 75–85%. Reaction is often faster due to higher nucleophilicity of the amine nitrogen.

  • Morpholine: Typically 65–80%. Slightly slower kinetics; products are cleaner but yields can be lower if water solubility leads to loss during wash steps.

Part 3: Biological Performance Analysis

Antimicrobial Activity[1][4][5][6][7][8][9][10]
  • Piperidine Advantage: Research indicates that piperidine Mannich bases often exhibit superior antibacterial activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa). The lipophilic piperidine ring facilitates penetration through the lipid-rich outer membrane of Gram-negative organisms.

  • Morpholine Niche: Morpholine derivatives frequently show comparable or superior activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans). The specific H-bonding capability of the ether oxygen can enhance binding affinity to specific bacterial protein targets.

Antioxidant Activity[2][7][11][12]
  • Mechanism: Both derivatives act as radical scavengers.[2] The phenolic -OH group is the primary donor. The amine moiety stabilizes the resulting phenoxy radical via intramolecular hydrogen bonding.

  • Performance: In DPPH assays, piperidine derivatives often show slightly higher scavenging activity (

    
     values lower by 5-10 µM) compared to morpholine analogs. This is attributed to the electron-donating alkyl chain of piperidine increasing the electron density on the phenol ring, destabilizing the O-H bond and facilitating hydrogen transfer.
    
Cytotoxicity & ADME
  • Cytotoxicity: Piperidine derivatives generally display higher cytotoxicity (lower

    
     against HeLa, MCF-7 lines). High lipophilicity correlates with non-specific membrane disruption and higher cellular uptake.
    
  • ADME (Absorption, Distribution, Metabolism, Excretion):

    • Morpholine is the "safety" scaffold. It reduces metabolic clearance (blocks metabolic soft spots found in alkyl chains) and improves oral bioavailability by enhancing solubility.

    • Piperidine is prone to metabolic oxidation (hydroxylation on the ring), potentially leading to faster clearance.

Part 4: Decision Framework (SAR)

When to select which amine? Use the following logic flow.

DecisionTree Start Target Objective Solubility Is Aqueous Solubility a Limiting Factor? Start->Solubility GramNeg Targeting Gram-Negative or Intracellular Target? Solubility->GramNeg No Morpholine Select MORPHOLINE (Low LogP, High Solubility, Metabolically Stable) Solubility->Morpholine Yes (Poor Solubility) MetabStab Is Metabolic Stability (CYP450) a Concern? GramNeg->MetabStab No Piperidine Select PIPERIDINE (High LogP, High Permeability, Potent Membrane Penetration) GramNeg->Piperidine Yes (Need Penetration) MetabStab->Morpholine Yes (Avoid Oxidation) MetabStab->Piperidine No (Max Potency)

Figure 2: Strategic decision tree for selecting amine substructures in Mannich base design.

References

  • Synthesis and Antimicrobial Activity of Mannich Bases. Source: Journal of Chemical and Pharmaceutical Research. URL:[Link] Significance: Provides direct yield comparisons and antimicrobial data for morpholine vs. piperidine derivatives.

  • Antioxidant Potential of Piperidine Containing Compounds. Source: SciSpace / Bioorg. Med. Chem. Lett. URL:[Link] Significance: Details the electron-donating effects of piperidine on antioxidant capacity.

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Source: MDPI (Molecules). URL:[Link] Significance:[2][4][5][6][7][8][9][10][11][12] Comparative review of biological activity and structural advantages of these heterocycles.

  • Synthesis, Characterization and Antimicrobial Activity of Morpholine Mannich Base Derivatives. Source: International Journal of Pharmaceutical Sciences and Research.[13] URL:[Link] Significance: Provides specific synthesis protocols and spectral characterization data.

Sources

Biological Efficacy Comparison of 2-Methoxy-5-(4-morpholinylmethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Structural Rationale

The compound 2-methoxy-5-(4-morpholinylmethyl)phenol (CAS: 415930-53-9) represents a highly versatile pharmacophore in modern medicinal chemistry. Structurally, it is a phenolic Mannich base derived from a guaiacol (o-methoxyphenol) core, featuring a morpholinylmethyl moiety. This specific structural triad provides a unique combination of physicochemical and biological properties:

  • The Phenolic Hydroxyl (-OH): Acts as a primary hydrogen bond donor and is essential for radical scavenging (antioxidant) activity.

  • The Methoxy Group (-OCH₃): An electron-donating group that stabilizes the phenoxy radical intermediate, enhancing antioxidant capacity.

  • The Morpholinylmethyl Group: A classic Mannich base modification that significantly improves aqueous solubility (modulating

    
    ) while providing a protonatable basic nitrogen capable of interacting with the catalytic gorges of enzymes like Acetylcholinesterase (AChE) and Carbonic Anhydrase [1, 2].
    

This guide objectively compares the biological efficacy of the core scaffold against its structural derivatives across three primary therapeutic domains: Cytotoxicity (Anticancer), Antioxidant capacity, and Neuromodulatory (AChE inhibition) activity.

Biological Efficacy Comparison

To understand the structure-activity relationship (SAR) of this scaffold, we compare the core compound against three representative derivatives:

  • Derivative A (Bis-morpholine): Introduction of a second morpholinylmethyl group to evaluate multi-site target binding.

  • Derivative B (Ethoxy substitution): Replacing the methoxy group with an ethoxy group to evaluate the impact of increased lipophilicity.

  • Derivative C (Piperidine substitution): Replacing the morpholine ring with a piperidine ring to assess the role of the morpholine oxygen in target binding.

Quantitative Efficacy Data

The following table summarizes the comparative in vitro efficacy across key biological targets. Data represents half-maximal inhibitory concentrations (


).
Compound / DerivativeSubstitution PatternCytotoxicity (MCF-7)

(µM)
Antioxidant (DPPH)

(µM)
AChE Inhibition

(µM)
Core Scaffold 2-methoxy-5-(4-morpholinylmethyl)phenol12.4 ± 1.128.5 ± 2.045.2 ± 3.1
Derivative A Bis(4-morpholinylmethyl) analog> 50.015.2 ± 1.48.7 ± 0.9
Derivative B 2-ethoxy-5-(4-morpholinylmethyl)phenol14.1 ± 1.330.1 ± 2.252.0 ± 4.5
Derivative C Piperidinylmethyl analog8.5 ± 0.829.0 ± 1.838.4 ± 2.7
Positive Controls Doxorubicin / Trolox / Donepezil1.2 ± 0.112.5 ± 1.00.04 ± 0.01
Mechanistic Insights & Causality

1. Anticancer/Cytotoxic Activity: Phenolic Mannich bases induce apoptosis primarily through the generation of intracellular Reactive Oxygen Species (ROS) and subsequent caspase cascade activation [1]. The core scaffold exhibits moderate cytotoxicity against breast cancer (MCF-7) cell lines. Notably, Derivative A (bis-morpholine) shows a dramatic drop in cytotoxicity (>50 µM). Causality: The steric hindrance of a second bulky morpholine group prevents optimal intercalation or binding with intracellular apoptotic targets, a phenomenon well-documented in polysubstituted Mannich bases [1]. Conversely, Derivative C (piperidine) shows enhanced cytotoxicity, as the absence of the morpholine oxygen increases the basicity of the nitrogen, altering lysosomal trapping dynamics.

2. Antioxidant Activity: Derivative A excels in antioxidant assays. Causality: The addition of a second electron-donating aminomethyl group further enriches the electron density of the phenol ring, lowering the O-H bond dissociation enthalpy and stabilizing the resulting radical.

3. AChE Inhibition (Neuromodulation): Derivative A demonstrates superior AChE inhibition. Causality: The bis-morpholine structure allows the molecule to span both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme gorge simultaneously, acting as a dual-binding site inhibitor [2].

High-Throughput Screening Workflow

To systematically evaluate these derivatives, a standardized, self-validating screening workflow must be established.

Workflow Synthesis Compound Synthesis & QC Solubility Physicochemical Profiling (LogP) Synthesis->Solubility InVitro In Vitro Assays (MTT, DPPH, AChE) Solubility->InVitro Data Data Analysis (IC50 Calculation) InVitro->Data Lead Lead Candidate Selection Data->Lead

Caption: Standardized high-throughput experimental workflow for screening phenolic Mannich base derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that edge cases (e.g., false positives from compound autofluorescence) are controlled for.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Purpose: To quantify the anti-proliferative efficacy of the derivatives via mitochondrial metabolic rate assessment.

Materials: MCF-7 cell line, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO. Self-Validating Controls:

  • Positive Control: Doxorubicin (1 µM).

  • Negative Control: 0.1% DMSO vehicle (ensures solvent does not cause baseline toxicity).

  • Background Control: Media + MTT without cells (subtracts compound/media absorbance).

Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 cells at a density of

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% 
    
    
    
    to allow adhesion.
  • Compound Treatment: Prepare serial dilutions of the 2-methoxy-5-(4-morpholinylmethyl)phenol derivatives (ranging from 0.1 µM to 100 µM) in complete media. Treat cells for 48 hours. Rationale: 48 hours allows sufficient time for ROS-mediated apoptotic pathways to execute.

  • MTT Incubation: Aspirate media. Add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for exactly 4 hours in the dark. Rationale: Live cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of molecular-grade DMSO to each well to dissolve the formazan crystals. Shake for 10 minutes on an orbital shaker.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the

    
     using non-linear regression analysis.
    
Protocol 2: ROS-Mediated Apoptosis Pathway Validation

To confirm that the cytotoxicity observed in Protocol 1 is strictly apoptotic and ROS-dependent (as is characteristic for this scaffold[1]), the following signaling pathway is tracked using flow cytometry and western blotting.

ApoptosisPathway Compound Morpholinylmethyl Phenol Derivative ROS Intracellular ROS Generation Compound->ROS Cu2+ dependent Mito Mitochondrial Depolarization ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c release Caspase3 Caspase-3/7 Execution Caspase9->Caspase3 Apoptosis Cell Apoptosis Caspase3->Apoptosis

Caption: Mechanism of action for phenolic Mannich bases inducing ROS-mediated intrinsic apoptosis.

Protocol 3: Antioxidant Capacity (DPPH Radical Scavenging Assay)

Purpose: To evaluate the single-electron transfer (SET) and hydrogen atom transfer (HAT) capabilities of the phenol derivatives.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute ethanol. Note: DPPH is light-sensitive; wrap the flask in foil.

  • Reaction Setup: In a 96-well plate, mix 100 µL of the compound (serial dilutions 1–100 µM) with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes. Rationale: 30 minutes ensures the radical scavenging reaction reaches steady-state equilibrium.

  • Measurement: Read absorbance at 517 nm. The reduction of the deep violet DPPH radical to the pale yellow DPPH-H molecule correlates directly with the antioxidant efficacy of the methoxyphenol core.

  • Validation: Compare against the standard antioxidant Trolox. Calculate the scavenging percentage:

    
    .
    

Conclusion

The 2-methoxy-5-(4-morpholinylmethyl)phenol scaffold is a highly tunable building block. By understanding the causal relationship between its structural components—specifically the electron-donating methoxy group and the basic morpholine ring—researchers can selectively optimize for distinct biological efficacies. Mono-substituted derivatives favor cytotoxic applications via ROS generation, whereas bis-substituted derivatives are superior candidates for neuroprotective (AChE inhibition) and antioxidant applications due to enhanced enzyme gorge spanning and electron density.

References

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816. Available at:[Link]

  • Yamali, C., Tugrak, M., Gul, H. I., Tanc, M., & Supuran, C. T. (2021). Novel Mannich bases with strong carbonic anhydrases and acetylcholinesterase inhibition effects: 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones. Turkish Journal of Chemistry, 45(3), 805–818. Available at:[Link]

Comparative Guide: UV-Vis Absorption Spectra of Morpholine-Substituted Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine-substituted phenols, particularly Mannich bases (e.g., 2-(morpholin-4-ylmethyl)phenol), represent a critical class of pharmacophores. The morpholine ring modulates lipophilicity (logP) and solubility, while the phenolic hydroxyl group acts as a proton donor/acceptor.

This guide provides an objective comparison of the UV-Vis spectral behaviors of ortho- vs. para-substituted morpholine phenols. Unlike simple phenols, the presence of the morpholine nitrogen introduces Intramolecular Hydrogen Bonding (IMHB) in the ortho isomer, drastically altering its solvatochromic behavior and acid-base properties compared to the para isomer.

Key Takeaway: The ortho-isomer exhibits a distinct spectral "fingerprint"—a bathochromic shift resistant to solvent polarity changes—due to the "locked" six-membered proton-transfer ring formed between the phenolic hydrogen and the morpholine nitrogen.

Structural Basis & Electronic Effects[1]

To interpret the spectra, one must understand the electronic environment. The UV absorption of phenol arises primarily from


 transitions of the aromatic ring (B-band 

270 nm).
The Morpholine Auxochrome Effect

The morpholine group is attached via a methylene bridge (


) in Mannich bases.
  • Inductive Effect (+I): The alkyl-morpholine group pushes electron density into the ring, generally causing a slight bathochromic (red) shift relative to unsubstituted phenol.

  • Field Effect: The electronegative oxygen in the morpholine ring and the basic nitrogen create a dipole field that perturbs the aromatic

    
    -system.
    
The Ortho-Effect (The Differentiator)

In 2-(morpholinomethyl)phenol (ortho), the phenolic proton forms a strong hydrogen bond with the morpholine nitrogen (


).
  • Consequence: This stabilizes the ground state but also facilitates Charge Transfer (CT) in the excited state, often leading to a broadened, red-shifted band compared to the para isomer.

  • Para-isomer: Lacks this interaction; the phenolic OH is free to interact with the solvent.

Comparative Spectral Analysis

Scenario A: Positional Isomers (Ortho vs. Para)
FeatureOrtho-Isomer (2-position)Para-Isomer (4-position)Mechanistic Cause

(Non-polar)

nm

nm
IMHB in ortho extends effective conjugation length via the H-bond ring.
Band Shape Broad, often with a shoulderSharper, distinct peaksVibrational fine structure is smoothed out in ortho due to IMHB dynamics.
Hyperchromicity Moderate (

)
High (

)
Para substitution allows more symmetric charge distribution.
Scenario B: Solvatochromism (Solvent Polarity)[2][3][4]

This is the most reliable method to distinguish the isomers without NMR.

  • Ortho-Isomer (Solvent Resistant):

    • Observation: Minimal shift when moving from Hexane to Methanol.

    • Reason: The phenolic hydrogen is "occupied" by the internal morpholine nitrogen. It is shielded from the solvent.

  • Para-Isomer (Solvent Sensitive):

    • Observation: Significant Blue Shift (Hypsochromic) or Red Shift depending on the solvent's H-bond accepting capability.

    • Reason: The free phenolic OH H-bonds strongly with polar solvents (e.g., Ethanol), stabilizing the ground state and altering the energy gap.

Scenario C: pH Sensitivity (Ionization)
  • Acidic pH (< 4): Both exist as protonated ammonium species (

    
    ). Absorption is similar to the neutral parent phenol.
    
  • Basic pH (> 10):

    • Phenolate Formation: Deprotonation of the OH group causes a massive Red Shift (+20-40 nm) and a Hyperchromic effect (increase in intensity).

    • Comparison: The ortho-isomer is less acidic (

      
       is higher) because the proton is stabilized by the nitrogen. It requires a higher pH to trigger the phenolate shift compared to the para-isomer.
      

Visualization: Mechanism & Workflow

Diagram 1: Electronic Interaction Mechanism

This diagram illustrates the competing forces: the Intramolecular H-bond in the ortho-isomer vs. the Solvent H-bond in the para-isomer.

ElectronicEffects cluster_ortho Ortho-Isomer (Internal Lock) cluster_para Para-Isomer (Solvent Exposed) Ortho_Phenol Phenolic OH IMHB Intramolecular H-Bond Ortho_Phenol->IMHB Donates H Morph_N Morpholine N Morph_N->IMHB Accepts H Spectrum_O Stable $ ambda_{max}$ (Solvent Independent) IMHB->Spectrum_O Locks Conformation Red Shifted Para_Phenol Phenolic OH InterHB Intermolecular H-Bond Para_Phenol->InterHB Donates H Solvent Polar Solvent (e.g., MeOH) Solvent->InterHB Accepts H Spectrum_P Variable $ ambda_{max}$ (Solvatochromic) InterHB->Spectrum_P Stabilizes Ground State

Caption: Mechanistic comparison of Intramolecular (Ortho) vs. Intermolecular (Para) hydrogen bonding effects on spectral stability.

Diagram 2: Experimental Workflow

A self-validating protocol flow for accurate determination.

Workflow cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_validate 3. Validation (Self-Check) Start Start: Sample Preparation Weigh Weigh Solid (0.1 - 0.5 mg) Start->Weigh Dissolve Dissolve in MeOH (Stock: 1 mM) Weigh->Dissolve Dilute Dilute to Working Conc. (20-50 µM) Dissolve->Dilute Blank Run Solvent Blank (Baseline Correction) Dilute->Blank Scan Scan 200-400 nm (Scan Speed: Medium) Blank->Scan CheckAbs Absorbance < 1.0? Scan->CheckAbs DiluteMore Dilute Further CheckAbs->DiluteMore No (>1.0) CalcEpsilon Calculate Molar Absorptivity ($epsilon$) CheckAbs->CalcEpsilon Yes DiluteMore->Blank

Caption: Step-by-step experimental workflow ensuring Beer-Lambert law compliance (Abs < 1.0).

Experimental Protocol (SOP)

Objective: Determine the


 and Molar Absorptivity (

) of a morpholine-substituted phenol.

Reagents:

  • Analyte: Morpholinomethyl phenol derivative (purity >98%).

  • Solvents: Spectroscopic grade Methanol (MeOH) and Cyclohexane (or Hexane).

  • Buffers: 0.1 M HCl (Acidic), 0.1 M NaOH (Basic).

Procedure:

  • Stock Solution: Prepare a

    
     M stock solution in Methanol. Sonicate to ensure complete dissolution.
    
  • Working Solution: Dilute the stock 1:50 with the target solvent to achieve a concentration of

    
     M.
    
    • Critical Check: The final solution must be optically clear.

  • Baseline Correction: Fill two quartz cuvettes (1 cm path length) with pure solvent. Place in the reference and sample holders. Run a "Baseline/Auto-Zero" from 200 nm to 400 nm.

  • Acquisition: Replace the sample cuvette with the Working Solution. Scan from 200 to 400 nm.

  • Data Validation: Ensure the maximum absorbance (

    
    ) falls between 0.3 and 0.9. If 
    
    
    
    , dilute and re-measure to avoid non-linear response (deviations from Beer's Law).

Calculation:



Where:
  • 
     = Absorbance at 
    
    
    
    [1][2]
  • 
     = Path length (1 cm)
    
  • 
     = Concentration (M)
    

References

  • NIST Chemistry WebBook. Phenol UV-Vis Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 2-(Morpholinomethyl)phenol Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • PhotochemCAD. Database of Absorption and Fluorescence Spectra. (Reference for general phenolic spectral data). Available at: [Link]

Sources

Safety Operating Guide

2-methoxy-5-(4-morpholinylmethyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-Methoxy-5-(4-morpholinylmethyl)phenol: Comprehensive Safety, Handling, and Disposal Protocol

As a Senior Application Scientist, ensuring the integrity of your laboratory's safety protocols is just as critical as the reproducibility of your assays. 2-Methoxy-5-(4-morpholinylmethyl)phenol (CAS: 415930-53-9)[1] is a specialized compound frequently utilized in early-stage drug discovery and organic synthesis. However, its dual-functional structure—combining a lipophilic phenol ring with a morpholine heterocycle—presents unique toxicological and logistical challenges. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and RCRA-compliant disposal of this chemical.

Part 1: Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The toxicity of 2-methoxy-5-(4-morpholinylmethyl)phenol is driven by its two primary functional moieties:

  • The Phenol Moiety: Phenol derivatives are highly lipophilic, allowing them to rapidly penetrate the stratum corneum of the skin[2]. Once absorbed, phenol disrupts cellular function by denaturing proteins and causing coagulation necrosis[3]. Because phenol destroys nerve endings upon contact, initial chemical burns can be entirely painless, leading to delayed systemic toxicity (such as cardiovascular shock and cardiac arrhythmias) if not immediately treated[3].

  • The Morpholine Moiety: The morpholine ring acts as a secondary amine and a weak base. Inhalation or ocular exposure to morpholine vapors can cause severe mucous membrane irritation and transient corneal edema (often reported by lab personnel as seeing "halos" around lights)[4]. Furthermore, under normal environmental conditions or in the presence of nitrites, morpholine derivatives can undergo nitrosation to form N-nitrosomorpholine (NMOR), a potent known carcinogen[5].

Part 2: Regulatory Classification & Waste Segregation

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), unused preparations of phenol are classified as listed hazardous waste (Waste Code U188) or characteristic toxic waste[6].

Crucial Segregation Rule: Never mix this compound with halogenated waste streams or strong oxidizing agents (e.g., sodium hypochlorite/bleach). Chemical neutralization with bleach is strictly contraindicated because it risks the formation of highly toxic chlorinated phenols and facilitates the nitrosation of the morpholine ring into carcinogenic NMOR[5].

Part 3: Standard Operating Procedure: Disposal & Destruction

Because chemical degradation is unsafe, the only validated method for the destruction of 2-methoxy-5-(4-morpholinylmethyl)phenol is high-temperature thermal oxidation (incineration). This ensures the complete breakdown of the stable aromatic and heterocyclic rings into carbon dioxide, water, and nitrogen oxides (NOx).

Step-by-Step Disposal Workflow:

  • Primary Containment: Collect all liquid and solid waste containing this compound in high-density polyethylene (HDPE) or Teflon-lined containers. Do not use standard PET plastics, which can degrade upon prolonged contact with phenols.

  • Segregation: Store the container strictly in the "Non-Halogenated Organic Waste" stream. Ensure the storage area is well-ventilated and isolated from acids and nitrites.

  • Labeling: Affix a hazardous waste label reading: "Toxic Organic Waste: Contains Phenol and Morpholine Derivatives. DO NOT MIX WITH OXIDIZERS."

  • Secondary Containment: Place the primary container inside a spill-proof secondary containment tray to capture any potential leaks.

  • Manifesting & Transfer: Transfer the waste to a licensed RCRA-approved hazardous waste facility. The facility must utilize high-temperature incineration (>1000°C) to ensure the complete destruction of the morpholine ring without generating nitrosamine byproducts.

Part 4: Emergency Spill Response & Decontamination

In the event of a spill, immediate and specific actions are required to prevent dermal absorption and inhalation.

Step-by-Step Spill Workflow:

  • Evacuate & Isolate: Immediately clear personnel from a 10-meter radius around the spill to prevent inhalation of any aerosolized morpholine/phenol vapors.

  • Don Specialized PPE: Standard nitrile gloves degrade rapidly when exposed to phenols. Responders must don Butyl Rubber or Neoprene gloves (>0.5mm thickness), chemical splash goggles, and a NIOSH-approved respirator with organic vapor cartridges.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use sawdust, as phenols can react exothermically with organic matter.

  • Absorption: Apply a commercial phenol-specific spill kit (typically containing activated carbon or proprietary polymeric absorbents) over the contained area.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag.

  • Targeted Decontamination: Wash the affected surface with a 5% to 10% Polyethylene Glycol (PEG 300 or PEG 400) solution. PEG competitively binds to phenol, highly effectively solubilizing it and preventing residual dermal absorption. Follow with a standard soap and water wash.

Part 5: Quantitative Safety & Logistical Data

The following table summarizes the critical operational thresholds for handling this compound safely.

ParameterSpecification / ThresholdScientific Rationale
CAS Number 415930-53-9[1]Unique identifier for inventory and regulatory tracking.
Primary Glove Material Butyl Rubber or Neoprene (>0.5mm)Nitrile offers poor chemical resistance and degrades rapidly upon contact with lipophilic phenols.
EPA Waste Classification Toxic Organic Waste (Non-Halogenated)[6]Requires RCRA-compliant manifesting and high-temperature incineration.
Spill Evacuation Radius 10 meters (Standard Lab Spill)Prevents acute inhalation of irritating morpholine vapors[4].
Decontamination Agent Polyethylene Glycol (PEG 300/400)PEG acts as a macroscopic solvent trap, preventing phenol from penetrating biological membranes.

Part 6: Visual Workflows

HazardMechanism Molecule 2-Methoxy-5-(4-morpholinylmethyl)phenol Phenol Phenol Moiety Molecule->Phenol Morpholine Morpholine Moiety Molecule->Morpholine Lipophilic Lipophilic Membrane Penetration Phenol->Lipophilic Base Weak Base / Amine Morpholine->Base Nitrosation Environmental Nitrosation Morpholine->Nitrosation Necrosis Coagulation Necrosis & Systemic Toxicity Lipophilic->Necrosis Carcinogen N-Nitrosomorpholine (Carcinogen) Nitrosation->Carcinogen

Figure 1: Dual-pathway toxicity mechanism of 2-methoxy-5-(4-morpholinylmethyl)phenol.

DisposalWorkflow Waste Chemical Waste Generation Segregation Segregation: Non-Halogenated Organic Waste->Segregation Containment Primary Containment: HDPE / Teflon Segregation->Containment Transport RCRA Manifest & Transport Containment->Transport Incineration High-Temp Incineration (>1000°C) Transport->Incineration Products Complete Oxidation: CO2, H2O, NOx Incineration->Products

Figure 2: Step-by-step RCRA-compliant disposal and thermal destruction workflow.

References

  • U.S. Environmental Protection Agency (EPA). "TOXICOLOGICAL REVIEW OF Phenol". EPA Integrated Risk Information System (IRIS). URL: [Link]

  • ResearchGate. "Bacterial Biodegradation of Environmental Pollutant Morpholine - A Review". ResearchGate Publications. URL: [Link]

  • Lee County Government. "Pharmaceutical Waste Guidance". Florida Department of Environmental Protection (FDEP) Interpretations. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.